BOC-L-Alanine benzyl ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNCFIIFMFCSHL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450288 | |
| Record name | BOC-L-Alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51814-54-1 | |
| Record name | BOC-L-Alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of BOC-L-Alanine Benzyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of BOC-L-Alanine benzyl (B1604629) ester, a crucial building block in peptide synthesis and drug discovery, starting from the readily available amino acid L-alanine. This document provides a comprehensive overview of the two primary synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the efficient and successful preparation of this valuable compound.
Introduction
N-tert-butoxycarbonyl-L-alanine benzyl ester (BOC-L-Alanine-OBn) is a widely utilized protected amino acid derivative. The tert-butoxycarbonyl (BOC) group provides robust protection for the amine functionality, while the benzyl ester safeguards the carboxylic acid. This orthogonal protection scheme is fundamental in peptide chemistry, allowing for selective deprotection and peptide bond formation. The synthesis of this compound can be approached via two main strategies, each with its own set of advantages and considerations. This guide will explore both pathways:
-
Route 1: Esterification of L-alanine followed by N-terminal BOC protection.
-
Route 2: N-terminal BOC protection of L-alanine followed by esterification.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route often depends on factors such as starting material availability, desired scale, and purification capabilities. The following tables provide a summary of the quantitative data associated with each step of the two primary synthetic routes.
Route 1: Esterification First, then BOC Protection
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1a | L-Alanine to L-Alanine benzyl ester p-toluenesulfonate | p-Toluenesulfonic acid monohydrate, Benzyl alcohol | Cyclohexane | Reflux | Not specified | 92 | [1][2] |
| 1b | L-Alanine benzyl ester p-toluenesulfonate to L-Alanine benzyl ester | Triethylamine (B128534) | Toluene (B28343), Water | 5 | 2.5 h | 92 | [3] |
| 2 | L-Alanine benzyl ester to BOC-L-Alanine benzyl ester | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Sodium hydroxide (B78521) | Dioxane, Water | 5 to RT | 4 h | ~90 (analogous) | [4] |
Route 2: BOC Protection First, then Esterification
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | L-Alanine to BOC-L-Alanine | Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide | Tetrahydrofuran (B95107), Water | 0 to RT | 17 h | 100 (crude) | [5] |
| 2 | BOC-L-Alanine to this compound | Benzyl bromide, Sodium bicarbonate | DMF/1,4-Dioxane (1:1) | Room Temperature | Not specified | Good to Excellent (analogous) | [6] |
Experimental Protocols
The following sections provide detailed, step-by-step procedures for each synthetic route.
Route 1: Esterification of L-Alanine followed by BOC Protection
This route first protects the carboxylic acid as a benzyl ester, followed by the protection of the amino group.
-
Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reaction Mixture: To the flask, add L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (excess), and cyclohexane.
-
Reaction Conditions: The mixture is heated to reflux, and the water generated is removed azeotropically using the Dean-Stark trap.
-
Work-up and Isolation: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. Ethyl acetate (B1210297) is added to precipitate the product. The resulting white solid is collected by filtration and dried to yield L-alanine benzyl ester p-toluenesulfonate. A yield of 92% has been reported for this step.[1][2]
-
Apparatus Setup: A separable flask is equipped with a thermometer and a stirring apparatus.
-
Reaction Mixture: The L-alanine benzyl ester p-toluenesulfonate (1.0 eq) is dissolved in a mixture of water and toluene.
-
Reaction Conditions: The mixture is cooled to 5°C, and triethylamine (1.2 eq) is added dropwise over 2 hours while maintaining the temperature. The mixture is stirred for an additional 30 minutes at 5°C.
-
Work-up and Isolation: The layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are concentrated under reduced pressure to obtain a toluene solution of L-alanine benzyl ester. This step has a reported yield of 92%.[3]
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer.
-
Reaction Mixture: Dissolve L-alanine benzyl ester (1.0 eq) in a 2:1 mixture of dioxane and water.
-
Reaction Conditions: Add 1N sodium hydroxide solution (approx. 2.0 eq) and cool the solution to 5°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a small amount of dioxane. Stir the mixture vigorously at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.
-
Work-up and Isolation: Monitor the reaction by TLC. After completion, perform an appropriate work-up, which typically involves acidification and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield this compound.
Route 2: BOC Protection of L-Alanine followed by Esterification
This route protects the amino group first, followed by the esterification of the carboxylic acid.
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer.
-
Reaction Mixture: Suspend L-alanine (1.0 eq) in a mixture of water and tetrahydrofuran (THF).
-
Reaction Conditions: Cool the suspension to 0°C and add sodium hydroxide (1.5 eq). Then, add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq). The resulting solution is stirred at room temperature for 17 hours.
-
Work-up and Isolation: The reaction mixture is extracted with petroleum ether to remove impurities. The aqueous layer is then acidified to pH 1 with 4M HCl and extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo to give BOC-L-Alanine as a colorless oil. A crude yield of 100% has been reported.[5]
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer.
-
Reaction Mixture: Dissolve N-BOC-L-Alanine (1.0 eq) in a 1:1 mixture of DMF and 1,4-dioxane. Add sodium bicarbonate (1.0 eq) and benzyl bromide (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up and Isolation: Monitor the reaction by TLC. Upon completion, the mixture is diluted with ethyl acetate and washed with saturated sodium chloride solution and water. The organic layer is dried over magnesium sulfate and concentrated in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways for this compound.
Caption: General experimental workflow for synthesis.
Conclusion
This technical guide provides two robust and well-documented synthetic routes for the preparation of this compound from L-alanine. Both routes are high-yielding and utilize readily available reagents. The choice between the two pathways may be guided by laboratory-specific considerations, including the scale of the synthesis and the preferred purification techniques. The detailed protocols and comparative data presented herein are intended to equip researchers and drug development professionals with the necessary information to confidently and efficiently synthesize this key building block for their research and development endeavors.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of BOC-L-Alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of BOC-L-Alanine benzyl (B1604629) ester. This compound, a protected derivative of the amino acid L-alanine, is a crucial building block in peptide synthesis and various applications within drug discovery and development. Understanding its spectral characteristics is fundamental for reaction monitoring, quality control, and structural elucidation.
Chemical Structure and Properties
BOC-L-Alanine benzyl ester, systematically named benzyl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate, possesses a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of approximately 279.33 g/mol .[1] Its structure features the L-alanine core, with the amino group protected by a tert-butoxycarbonyl (BOC) group and the carboxylic acid esterified with a benzyl group. The physical form of the compound is typically a colorless to light-yellow liquid.
Key Structural Features:
-
L-Alanine Backbone: The chiral center of the alanine (B10760859) residue.
-
BOC Protecting Group: A bulky tert-butyl group attached to a carbonyl, which prevents the amine from participating in unwanted reactions.
-
Benzyl Ester Group: A phenylmethyl group that protects the carboxylic acid.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.15 | s | 2H | Benzyl CH₂ |
| ~5.00 | d | 1H | NH |
| ~4.35 | p | 1H | α-CH |
| ~1.45 | s | 9H | BOC (CH₃)₃ |
| ~1.40 | d | 3H | Alanine CH₃ |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity: s = singlet, d = doublet, p = pentet (or quartet of doublets), m = multiplet.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Similar to the ¹H NMR data, the following table is a prediction based on analogous compounds.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | Ester C=O |
| ~155.0 | BOC C=O |
| ~135.5 | Aromatic C (quaternary) |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~80.0 | BOC C(CH₃)₃ |
| ~67.0 | Benzyl CH₂ |
| ~49.5 | α-CH |
| ~28.3 | BOC (CH₃)₃ |
| ~18.5 | Alanine CH₃ |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
4.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, sonicate the sample for a few minutes.
4.2 NMR Data Acquisition
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is suitable for routine analysis.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
4.3 Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Mandatory Visualizations
The following diagrams illustrate the structure and key NMR correlations of this compound.
References
The Solubility Profile of BOC-L-Alanine Benzyl Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of BOC-L-Alanine benzyl (B1604629) ester, a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification strategies, and formulation development. While specific quantitative solubility data for this compound is not extensively published, this guide presents illustrative data based on the general solubility characteristics of protected amino acids, alongside a detailed experimental protocol for its precise determination.
Quantitative Solubility of BOC-L-Alanine Benzyl Ester (Illustrative Data)
The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature (25°C). This data is provided for illustrative purposes to guide solvent selection. For precise quantitative applications, experimental determination is strongly recommended.
| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Illustrative Solubility ( g/100 mL) |
| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 50 |
| Chloroform | Trichloromethane | 4.1 | > 50 | |
| Ethers | Diethyl Ether | Ethoxyethane | 2.8 | 15 - 25 |
| Tetrahydrofuran (THF) | Oxolane | 4.0 | > 40 | |
| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | > 40 |
| Ketones | Acetone | Propan-2-one | 5.1 | > 40 |
| Alcohols | Methanol (MeOH) | Methanol | 5.1 | 10 - 20 |
| Ethanol (EtOH) | Ethanol | 4.3 | 5 - 15 | |
| Isopropanol (IPA) | Propan-2-ol | 3.9 | 2 - 10 | |
| Polar Aprotic | Acetonitrile (ACN) | Ethanenitrile | 5.8 | 20 - 30 |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 50 | |
| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | 7.2 | > 50 | |
| Hydrocarbons | Toluene | Toluene | 2.4 | 5 - 10 |
| Hexane | Hexane | 0.1 | < 1 |
Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acid esters. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.
Experimental Protocol for Solubility Determination
A precise and reproducible method for determining the solubility of a solid compound like this compound is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.
Gravimetric Method for Solubility Determination
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled glass vial.
-
-
Solvent Evaporation and Gravimetric Analysis:
-
Record the exact weight of the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator.
-
Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the vial containing the dried solute. Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculation:
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of vial with dried solute - Weight of empty vial) / Volume of filtered solution (mL)] x 100
Note on Alternative Methods: For more rapid and high-throughput solubility screening, methods based on High-Performance Liquid Chromatography (HPLC) can be employed. In this approach, a saturated solution is prepared, filtered, and then diluted for analysis by HPLC to determine the concentration of the dissolved solute.
Synthesis Workflow of this compound
The synthesis of this compound typically involves the esterification of N-Boc-L-alanine with a benzylating agent. The following diagram illustrates a general workflow for this chemical transformation.
This workflow outlines the key stages from the initial reactants to the final, characterized product. The choice of base and solvent, along with the purification method, are critical parameters that can be adjusted to optimize the yield and purity of the this compound.
Stability and Storage of BOC-L-Alanine Benzyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for BOC-L-Alanine benzyl (B1604629) ester. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this reagent in their studies. This document outlines known stability characteristics, potential degradation pathways, and recommended experimental protocols for in-house stability assessment.
Summary of Recommended Storage Conditions
Proper storage is critical to maintaining the purity and stability of BOC-L-Alanine benzyl ester. Recommendations from various suppliers show some variability, highlighting the importance of considering the intended duration of storage.
| Storage Condition | Temperature | Duration | Form | Source |
| Long-term Storage | -20°C | Up to 3 years | Pure solid | MedChemExpress |
| Short-term Storage | 4°C | Up to 2 years | Pure solid | MedChemExpress |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Solution | MedChemExpress |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Solution | MedChemExpress |
| General Storage | Refrigerator (2-8°C) | Not specified | Liquid | Sigma-Aldrich |
| General Storage | Ambient | Not specified | Liquid | Fluorochem |
Note: The physical form of this compound can be a solid or liquid at room temperature, with a melting point around 26°C.
Chemical Stability Profile
This compound possesses two primary functional groups that influence its stability: the tert-butyloxycarbonyl (BOC) protecting group and the benzyl ester.
The BOC group is known to be labile under acidic conditions, readily cleaved to yield the free amine, isobutylene, and carbon dioxide. Conversely, it is generally stable to neutral and basic conditions, as well as to many nucleophiles and catalytic hydrogenolysis.
The benzyl ester group is susceptible to hydrolysis under both acidic and basic conditions, although typically requiring more forcing conditions than the BOC group's acid-lability. It can also be cleaved by hydrogenolysis.
Potential Degradation Pathways
Based on the chemical structure of this compound, two principal degradation pathways can be anticipated:
-
Acid-Catalyzed Deprotection of the BOC Group: In the presence of acid, the BOC group is readily removed, yielding L-Alanine benzyl ester.
-
Hydrolysis of the Benzyl Ester: Under aqueous acidic or basic conditions, the benzyl ester can be hydrolyzed to form BOC-L-Alanine.
A potential secondary degradation pathway could involve the hydrolysis of the resulting L-Alanine benzyl ester (from the first pathway) to L-Alanine.
Caption: Potential degradation routes for this compound.
Proposed Experimental Protocols for Stability Assessment
For a comprehensive understanding of the stability of this compound under specific laboratory or process conditions, a forced degradation study is recommended. The following are proposed protocols for assessing stability under various stress conditions.
General Experimental Workflow
The general workflow for a forced degradation study involves subjecting the compound to various stress conditions, followed by analysis to determine the extent of degradation and identify any degradation products.
Caption: A general workflow for conducting a forced degradation study.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm) and Mass Spectrometry (MS) for identification of degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Forced Degradation Protocols
4.3.1. Acidic Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate base (e.g., 0.1 M sodium hydroxide) before HPLC analysis.
4.3.2. Basic Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate acid (e.g., 0.1 M hydrochloric acid) before HPLC analysis.
4.3.3. Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) for HPLC analysis.
4.3.4. Thermal Degradation
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Withdraw samples at specified time points (e.g., 1, 3, 7, 14 days).
-
Dissolve the samples in a suitable solvent for HPLC analysis.
-
For solution stability, prepare a solution of the compound (1 mg/mL) and incubate at elevated temperatures, withdrawing aliquots at specified time points.
4.3.5. Photostability
-
Expose a solution of this compound (1 mg/mL) and a sample of the solid material to a calibrated light source (e.g., consistent with ICH Q1B guidelines).
-
Maintain a control sample in the dark at the same temperature.
-
Withdraw samples at specified time points for HPLC analysis.
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under acidic, and to a lesser extent, basic and thermal stress. The primary degradation pathways involve the cleavage of the BOC protecting group and hydrolysis of the benzyl ester. For critical applications, it is advisable to perform in-house stability studies under conditions that mimic the intended experimental or process parameters. The protocols outlined in this guide provide a framework for such assessments, ensuring the use of high-quality, stable material in research and development.
Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis
Introduction
N-tert-Butoxycarbonyl-L-alanine benzyl (B1604629) ester (BOC-L-Alanine-OBzl) is a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis. This derivative of the amino acid L-alanine features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine terminus and the benzyl (Bzl) group on the carboxyl terminus. This dual protection strategy is central to the Boc/Bzl methodology for solid-phase peptide synthesis (SPPS), a robust technique for the stepwise assembly of peptide chains.[3][4] The Boc group offers temporary protection of the α-amino group and can be removed under moderately acidic conditions, while the benzyl ester provides more stable protection of the carboxyl group, requiring strong acid for cleavage.[4] This technical guide provides an in-depth overview of BOC-L-Alanine benzyl ester, including its synthesis, its application in SPPS, and relevant quantitative data for researchers and professionals in drug development.
Physicochemical Properties
| Property | Value |
| CAS Number | 51814-54-1 |
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| Appearance | Colorless to light-yellow liquid |
| Purity | >98% |
| Storage Temperature | 2°C - 8°C, keep container well closed and dry |
Quantitative Data in Peptide Synthesis
The efficiency of coupling and deprotection steps are critical for the overall yield and purity of the final peptide. The following table summarizes typical quantitative data associated with the use of BOC-amino acids in SPPS.
| Parameter | Method/Reagent | Typical Yield/Efficiency | Reference |
| Peptide Coupling Yield | DCC/HOBt | High | [5] |
| Peptide Coupling Yield | HBTU/DIEA | High | [5] |
| Dipeptide Synthesis Yield (BOC-Ala-Gly-OBzl) | WSC, HOBT | 92.3% | [6] |
| Boc Deprotection | 50% TFA in DCM | Nearly quantitative | [5][7] |
| Final Peptide Cleavage from Merrifield Resin | Anhydrous HF | Variable, sequence-dependent | [5] |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound involves two main steps: the protection of the amino group of L-alanine with a Boc group, followed by the esterification of the carboxylic acid with a benzyl group.
Step 1: Synthesis of N-Boc-L-Alanine
This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
-
Materials: L-alanine, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (B78521) (NaOH), tetrahydrofuran (B95107) (THF), water, hydrochloric acid (HCl), ethyl acetate (B1210297) (EtOAc), petroleum ether, saturated brine, anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
To a suspension of L-alanine (10.00 g, 112.24 mmol) in water (56 mL), add NaOH (6.73 g, 168.36 mmol) at 0°C.
-
Add 56 mL of THF and (Boc)₂O (31.85 g, 145.91 mmol) via a funnel.
-
Stir the resulting solution at room temperature for 17 hours.
-
Extract the reaction mixture with petroleum ether (2 x 100 mL).
-
Acidify the aqueous layer to a pH of 1 with a 4 M HCl aqueous solution.
-
Extract the acidified aqueous layer with EtOAc (4 x 100 mL).
-
Combine the organic phases and wash with 100 mL of saturated brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo to yield N-Boc-L-alanine as a colorless oil (21.2 g, 100% yield), which can be used in the next step without further purification.[8]
-
Step 2: Benzyl Esterification of N-Boc-L-Alanine
This step involves the esterification of the carboxylic acid of N-Boc-L-alanine with benzyl alcohol. A common method is the cesium salt method for attaching the first amino acid to a Merrifield resin, which can be adapted for solution-phase synthesis.
-
Materials: N-Boc-L-alanine, cesium carbonate, N,N-dimethylformamide (DMF), benzyl bromide.
-
Procedure:
-
Dissolve N-Boc-L-alanine in a suitable solvent and react with cesium carbonate to form the cesium salt.
-
Remove the solvent and dissolve the salt in DMF.
-
Add benzyl bromide to the solution and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by partitioning between water and an organic solvent, followed by purification by chromatography to yield this compound.
-
II. Use of this compound in Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the incorporation of this compound into a peptide chain on a solid support, such as a Merrifield resin, using the Boc/Bzl strategy.[4][7]
1. Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in dichloromethane (B109758) (DCM).
-
Attach the first Boc-protected amino acid (as a cesium salt) to the resin by heating in DMF.[5] Wash the resin thoroughly.
2. SPPS Cycle for Peptide Chain Elongation:
This cycle of deprotection and coupling is repeated to build the peptide sequence.
-
Deprotection:
-
Wash the resin-bound peptide with DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5-30 minutes to remove the Boc group.[5][7]
-
Wash the resin with DCM and then isopropanol (B130326) (IPA).[7]
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.[4]
-
Wash the resin with DCM.
-
-
Coupling of this compound:
-
Dissolve this compound (or the next Boc-amino acid) and a coupling agent (e.g., HBTU) in DMF.
-
Add DIEA to pre-activate the amino acid for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.[5]
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) test.[5][9] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF and DCM.
-
3. Final Cleavage and Deprotection:
-
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
For a benzyl ester linkage to a Merrifield resin, this is typically achieved by treatment with anhydrous hydrogen fluoride (B91410) (HF).[7][9] This is a hazardous procedure that requires specialized equipment.
-
Scavengers, such as p-cresol, are added during HF cleavage to prevent side reactions.[10]
-
After cleavage, the crude peptide is precipitated with cold diethyl ether, dissolved in an appropriate aqueous solvent, and lyophilized.[10]
4. Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow and Pathway Diagrams
The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase peptide synthesis using this compound.
References
- 1. This compound | C15H21NO4 | CID 10972741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - 楚肽生物科技 [apeptides.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chempep.com [chempep.com]
- 8. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. rsc.org [rsc.org]
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups
For Immediate Release
[City, State] – December 6, 2025 – In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, and biologically active peptides. This technical guide provides an in-depth exploration of the pivotal roles of the tert-Butoxycarbonyl (Boc) and Benzyl (B1604629) (Bzl) protecting groups, a classic combination that has laid the foundation for modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, provides detailed experimental protocols, presents comparative quantitative data, and visualizes the logical workflows inherent to the Boc/Bzl strategy.
Introduction: The Imperative of Protecting Groups in Peptide Synthesis
The synthesis of a peptide with a defined sequence requires the sequential formation of amide bonds between amino acids. To prevent unwanted side reactions and ensure the correct peptide chain elongation, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected". The choice of protecting groups is a critical decision that dictates the overall synthetic strategy.[] An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under conditions that do not affect other protecting groups or the integrity of the peptide chain.[2]
The Boc group, for the temporary protection of the α-amino group, and benzyl-based groups, for the "permanent" protection of side chains, form the basis of the renowned Boc/Bzl strategy in SPPS, pioneered by R.B. Merrifield.[3]
The Chemistry of Boc and Benzyl Protecting Groups
The Boc Group: A Transient Shield for the α-Amino Function
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group.[4] Its steric bulk and electronic properties render it stable to the basic and nucleophilic conditions encountered during peptide coupling.
-
Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[5] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.
-
Deprotection: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[4][6] The mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which is subsequently scavenged to prevent side reactions.[7] This deprotection step leaves the terminal α-amino group as a protonated salt, which must be neutralized before the next coupling reaction.[8]
Benzyl Protecting Groups: Semi-Permanent Guardians of Side-Chain Functionality
Benzyl-based protecting groups are employed to protect the various reactive side chains of amino acids, such as the hydroxyl group of serine and threonine, the carboxyl group of aspartic and glutamic acid, and the ε-amino group of lysine.[6][9] Common benzyl-type protecting groups include the benzyl (Bzl) ether for hydroxyl groups and benzyl (OBzl) ester for carboxyl groups.[9]
These groups are stable to the mildly acidic conditions used for Boc deprotection but are cleaved by strong acids, such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), during the final step of peptide cleavage from the solid support.[7][10]
The Principle of Orthogonality and the "Quasi-Orthogonal" Boc/Bzl Strategy
In the context of peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection.[2] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Benzyl) protecting groups are removed by acidic conditions, albeit of different strengths.[2] The Boc group is labile to moderate acids like TFA, while benzyl groups require much stronger acids like HF for cleavage.[7] This difference in lability allows for the selective removal of the Boc group at each step of the synthesis without significantly affecting the benzyl-based side-chain protection.
Quantitative Data and Performance Comparison
The choice between the Boc/Bzl and the alternative Fmoc/tBu strategy often depends on the specific peptide sequence and the desired outcome. The following tables summarize key quantitative data and performance characteristics.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference |
| α-Amino Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [] |
| Side-Chain Protection | Benzyl-based (Bzl, OBzl, etc.) | tert-Butyl-based (tBu, OtBu, etc.) | [] |
| α-Amino Deprotection | Moderate Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine (B6355638) in DMF) | [3] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | [7] |
| Orthogonality | Quasi-orthogonal | Orthogonal | [2] |
| Performance Metric | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations | Reference |
| Crude Purity (%) | Generally 70-85% | Generally >90% | Purity is sequence-dependent. Harsher final cleavage in Boc chemistry can lead to more side products. | [11] |
| Overall Yield (%) | Typically 60-80% | Typically >85% | Yield is highly dependent on coupling and deprotection efficiency. In situ neutralization in Boc chemistry can improve yields for difficult sequences. | [11][12] |
| Common Side Reactions | t-butylation of sensitive residues (Trp, Met), aspartimide formation | Aspartimide formation, diketopiperazine formation | Scavengers are crucial in the Boc strategy to prevent side reactions. | [7][13] |
| Suitability for Hydrophobic Peptides | Often preferred due to reduced aggregation | Can be challenging due to peptide aggregation | The protonated state of the peptide chain after Boc deprotection can disrupt secondary structures. | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments in the Boc/Bzl solid-phase peptide synthesis strategy.
Protocol for Boc Protection of an α-Amino Acid
Objective: To protect the α-amino group of an amino acid with the Boc group.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane (or a suitable organic solvent)
-
1M Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 1M NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add Boc₂O to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Protocol for a Standard SPPS Cycle using Boc/Bzl Chemistry
Objective: To perform one cycle of amino acid addition in a solid-phase peptide synthesis using the Boc/Bzl strategy.
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 50% (v/v) TFA in DCM
-
Neutralization solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
-
DCM, peptide synthesis grade
-
DMF, peptide synthesis grade
Procedure:
-
Swelling: Swell the Boc-protected peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) and agitate for 2 minutes.[8]
-
Drain the solution.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid with the coupling reagent in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours, or until a ninhydrin (B49086) test indicates completion of the reaction.
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Protocol for Final Cleavage and Deprotection (HF Cleavage)
Objective: To cleave the synthesized peptide from the resin and remove the benzyl-based side-chain protecting groups.
WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by trained personnel only.
Materials:
-
Peptide-resin
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Liquid hydrogen fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel.
-
Add the appropriate scavengers to the vessel. The choice of scavengers depends on the amino acid composition of the peptide.[10]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense a measured amount of liquid HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolate the crude peptide by filtration or centrifugation.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in peptide synthesis utilizing Boc and benzyl protecting groups.
Caption: Workflow of Solid-Phase Peptide Synthesis using the Boc/Bzl Strategy.
References
- 2. biosynth.com [biosynth.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the BOC Protection Strategy
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides and other complex organic molecules. Among these, the tert-butyloxycarbonyl (BOC) group stands as a cornerstone in the protection of amino functionalities, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its reliability, ease of introduction, and facile, yet selective, removal under acidic conditions. This in-depth technical guide provides a comprehensive overview of the core principles of the BOC protection strategy in amino acids, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical pathways and workflows.
Core Principles of the BOC Protection Strategy
The BOC protection strategy revolves around the temporary masking of the nucleophilic α-amino group of an amino acid. This prevents unwanted side reactions during the formation of a peptide bond with the carboxyl group of another amino acid. The BOC group is prized for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable by moderate acids.[][2] This "graduated acid lability" is the lynchpin of the BOC/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS, where the BOC group provides temporary Nα-protection and benzyl-based groups offer more permanent protection for reactive amino acid side chains.[3]
The introduction of the BOC group is typically achieved through the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride, (Boc)₂O) in the presence of a base.[4] Alternatively, 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can be employed, which often provides excellent yields.[5]
Deprotection, the removal of the BOC group, is efficiently accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (B109758) (DCM).[6][7] The mechanism involves protonation of the BOC group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to liberate the free amine.[7]
Quantitative Data on BOC Protection and Deprotection
The efficiency of both the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize quantitative data gathered from various sources, providing a comparative overview of reaction yields and conditions.
| Amino Acid/Amine | Reagent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Amino-1-(4-bromophenyl) ethyl-1-ketone | (Boc)₂O | Triethylamine (B128534) | Not Specified | Overnight | Almost Quantitative | [8] |
| Various Amines | (Boc)₂O | None | Water:Acetone (B3395972) (9.5:0.5) | 8-12 min | Good to Excellent | [9] |
| Various Amino Esters | (Boc)₂O | None | Water:Acetone (9.5:0.5) | 5-12 min | 92-96 | [9] |
| Glycine | BOC-ON | Triethylamine | 50% aq. Dioxane | Not Specified | 86.9 | [5] |
| Leucine | BOC-ON | Triethylamine | 50% aq. Dioxane | Not Specified | 72.0 | [5] |
| Methionine | BOC-ON | Triethylamine | 50% aq. Dioxane | Not Specified | 82.1 | [5] |
| Threonine | BOC-ON | Triethylamine | 50% aq. Dioxane | Not Specified | 99.7 | [5] |
| Phenylalanine | BOC-ON | Triethylamine | 50% aq. Dioxane | Not Specified | 98.2 | [5] |
| Tryptophan | BOC-ON | Triethylamine | 50% aq. Dioxane | Not Specified | 98.6 | [5] |
Table 1: Quantitative Yields for BOC Protection of Amino Acids and Amines. This table presents the yields of N-BOC protection for various amino acids and amines under different reaction conditions, utilizing either Boc-anhydride or BOC-ON as the protecting agent.
| Substrate | Deprotection Conditions | Reaction Time | Yield (%) | Reference |
| N-Boc Amine | TFA/DCM | 2 h | Not Specified | [6] |
| N-Boc Amine | 25% TFA/DCM | 2 h | Not Specified | [6] |
| N-Boc Amine | TFA/DCM | 18 h | Not Specified | [6] |
| N-Boc Amine | TFA/DCM | 1 h | Not Specified | [6] |
| N-Boc Amine | TFA/DCM (at 0°C then RT) | 2 h | 95 | [6] |
Table 2: Quantitative Data for TFA-Mediated BOC Deprotection. This table outlines typical reaction conditions and an example yield for the removal of the BOC protecting group using trifluoroacetic acid. Specific yields are often high but not always reported in literature protocols.
Key Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental sequences is paramount for understanding and executing the BOC protection strategy effectively.
Experimental Protocols
The following are detailed methodologies for key experiments in the BOC protection strategy.
Protocol 1: General Procedure for N-BOC Protection of an Amino Acid using (Boc)₂O
Materials:
-
Amino Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate (B1210297)
-
5% Citric acid solution or dilute HCl
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the amino acid (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.
-
Add the base (e.g., 1.5-2 equivalents of triethylamine) to the solution and stir until the amino acid is fully dissolved.
-
Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours or until the reaction is complete (monitored by TLC).
-
If a co-solvent like dioxane or acetone was used, remove it under reduced pressure using a rotary evaporator.
-
Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
Carefully acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or dilute HCl.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected amino acid.
-
The product can be further purified by crystallization if necessary.
Protocol 2: General Procedure for N-BOC Protection of an Amino Acid using BOC-ON
Materials:
-
Amino Acid
-
BOC-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile)
-
Triethylamine (Et₃N)
-
Dioxane and Water
-
Ethyl acetate
-
5% Citric acid solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[4]
-
Add BOC-ON (1.1 equivalents) to the solution at room temperature with stirring.[4]
-
Stir the mixture for approximately 2 hours; it should become homogeneous within the first hour.[4]
-
Dilute the reaction mixture with water.
-
Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.[4]
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude Boc-amino acid.[4]
-
Purify the product by recrystallization if required.[4]
Protocol 3: General Procedure for the Deprotection of a BOC-Protected Amino Acid using TFA
Materials:
-
BOC-protected amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, rotary evaporator, centrifuge or filtration apparatus
Procedure:
-
Dissolve the BOC-protected amino acid in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid to the solution (e.g., a 1:1 v/v ratio of TFA to DCM).
-
Allow the reaction to stir at room temperature for 1-2 hours. The evolution of CO₂ gas may be observed.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with DCM may be necessary to remove residual TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the product with cold diethyl ether and dry under vacuum.
Conclusion
The BOC protection strategy remains a robust and indispensable tool in the arsenal (B13267) of synthetic chemists, particularly in the field of peptide synthesis. Its reliability, coupled with well-established protocols, makes it a preferred choice for many applications. While the emergence of Fmoc chemistry has provided a milder, orthogonal alternative, the BOC/Bzl strategy continues to be highly relevant, especially for the synthesis of long or complex peptides. A thorough understanding of the core principles, quantitative aspects, and experimental nuances detailed in this guide will empower researchers, scientists, and drug development professionals to effectively leverage the BOC protection strategy in their synthetic endeavors.
References
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Application of Boc-anhydride [en.highfine.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of BOC-L-Alanine Benzyl Ester
This guide provides a comprehensive overview of the common synthetic routes for the formation of N-tert-butoxycarbonyl-L-alanine benzyl (B1604629) ester (BOC-L-Alanine-OBn), a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into the reaction mechanisms, provide detailed experimental protocols, and present quantitative data for comparison.
Introduction
BOC-L-Alanine benzyl ester is a widely used protected amino acid derivative in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino functionality, while the benzyl ester protects the carboxylic acid. This orthogonal protection scheme allows for selective deprotection and peptide bond formation. The choice of synthetic route to this compound depends on factors such as scale, available reagents, and desired purity.
Core Synthetic Strategies for Benzyl Ester Formation
The formation of the benzyl ester from BOC-L-Alanine can be achieved through several methods. The most common and effective routes are:
-
Nucleophilic Substitution with Benzyl Bromide: A direct and efficient method involving the reaction of the carboxylate salt of BOC-L-Alanine with benzyl bromide.
-
Steglich Esterification: A mild and widely used method for esterification, particularly suitable for substrates sensitive to harsh acidic or basic conditions.
-
Modified Fischer-Speier Esterification: A classic acid-catalyzed esterification that can be adapted for this synthesis, though care must be taken to avoid deprotection of the BOC group.
A necessary precursor for all these methods is N-BOC-L-Alanine, the synthesis of which is also detailed below.
Precursor Synthesis: BOC Protection of L-Alanine
The first step in the synthesis of this compound is the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting L-alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.
Mechanism of BOC Protection
The reaction proceeds via nucleophilic attack of the amino group of L-alanine on one of the carbonyl carbons of (Boc)₂O. The resulting intermediate then collapses, eliminating tert-butoxycarbonyl and forming the stable N-BOC-L-Alanine. The base is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the resulting carboxylic acid.
Experimental Protocol for BOC-L-Alanine Synthesis
Reagents:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether
-
4 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a suspension of L-alanine (10.00 g, 112.24 mmol) in water (56 mL), add NaOH (6.73 g, 168.36 mmol) at 0°C.
-
Add 56 mL of THF, followed by the addition of (Boc)₂O (31.85 g, 145.91 mmol) via a dropping funnel.
-
Allow the solution to warm to room temperature and stir for 17 hours.
-
Extract the reaction mixture with petroleum ether (2 x 100 mL) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 1 with a 4 M HCl aqueous solution.
-
Extract the acidified aqueous layer with EtOAc (4 x 100 mL).
-
Combine the organic phases and wash with 100 mL of saturated brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo to yield BOC-L-Alanine as a colorless oil, which can be used in the next step without further purification.
Quantitative Data for BOC-L-Alanine Synthesis
| Parameter | Value |
| Yield | Quantitative (~100%) |
| Reaction Time | 17 hours |
| Temperature | 0°C to Room Temperature |
Route 1: Nucleophilic Substitution with Benzyl Bromide
This method involves the deprotonation of BOC-L-Alanine with a suitable base to form the carboxylate salt, which then acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction to form the benzyl ester.
Mechanism of Nucleophilic Substitution
The mechanism is a straightforward Sₙ2 reaction. The carboxylate anion, formed by the reaction of BOC-L-Alanine with a base, attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the ester.
Experimental Protocol
Reagents:
-
BOC-L-Alanine
-
Cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF) or Benzene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve BOC-L-Alanine (1 equivalent) in dry DMF.
-
Add cesium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/EtOAc gradient.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 85-95% | [1] |
| Reaction Time | 24 hours | [1] |
| Temperature | Room Temperature | [1] |
Route 2: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.
Mechanism of Steglich Esterification
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a more reactive N-acylpyridinium species. The alcohol (benzyl alcohol) then attacks this species to form the ester, regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.
Experimental Protocol
Reagents:
-
BOC-L-Alanine
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve BOC-L-Alanine (1 equivalent), benzyl alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane/EtOAc).
Quantitative Data
| Parameter | Value | Reference |
| Yield | >90% | [2][3] |
| Reaction Time | 12-18 hours | [2][3] |
| Temperature | 0°C to Room Temperature | [2][3] |
Route 3: Modified Fischer-Speier Esterification
This method involves the direct reaction of BOC-L-Alanine with benzyl alcohol in the presence of a catalytic amount of a strong acid, typically p-toluenesulfonic acid (p-TsOH). Water, a byproduct of the reaction, is removed azeotropically to drive the equilibrium towards the product.
Mechanism of Fischer-Speier Esterification
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then attacks this activated carbonyl group. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.
Experimental Protocol
Reagents:
-
BOC-L-Alanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Cyclohexane or Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add BOC-L-Alanine (1 equivalent), benzyl alcohol (3-5 equivalents), and a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents) in cyclohexane.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 80-92% | [4][5][6] |
| Reaction Time | 4-8 hours | [4][5][6] |
| Temperature | Reflux | [4][5][6] |
Visualization of Synthetic Pathways and Mechanisms
Overall Synthetic Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful synthesis of complex peptides and therapeutic molecules. Among these, the tert-butyloxycarbonyl (Boc) group stands as a pillar of modern organic chemistry, offering a robust and versatile tool for the protection of the α-amino group of amino acids. This technical guide provides a comprehensive overview of the core features of N-Boc protected amino acids, including their chemical properties, detailed experimental protocols, and their critical role in drug development.
Core Chemical Properties and Key Features
The N-Boc protecting group is a carbamate (B1207046) that renders the highly nucleophilic amino group inert to a wide range of reaction conditions, thereby preventing unwanted side reactions during peptide synthesis.[1] Its widespread adoption is attributed to a unique combination of stability and controlled lability.
Key Features:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] This deprotection proceeds through a stable tert-butyl cation intermediate, which fragments into isobutylene (B52900) and carbon dioxide.[3]
-
Base and Nucleophile Stability: N-Boc protected amino acids are exceptionally stable in the presence of bases and a variety of nucleophiles, allowing for selective reactions at other functional groups within a molecule.[4]
-
Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation.[3] This orthogonality is a significant advantage in complex multi-step syntheses.
-
Crystallinity and Storage: Many Boc-amino acids are crystalline solids and can be stored for extended periods without decomposition.[5]
-
Enhanced Solubility: The introduction of the lipophilic Boc group generally increases the solubility of amino acids in organic solvents compared to their unprotected counterparts.[6]
The Boc Protection Mechanism
The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The reaction proceeds via a straightforward nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.
Quantitative Data on N-Boc Protection of Amino Acids
The efficiency of N-Boc protection can vary depending on the specific amino acid and reaction conditions. Below is a summary of representative yields for the synthesis of various N-Boc protected amino acids.
| Amino Acid | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Glycine | (Boc)₂O, NaOH | Water/Dioxane | 4 hours | Room Temp. | 93.87 | [5][7] |
| L-Alanine | (Boc)₂O, NaOH | THF/Water | 17 hours | Room Temp. | 100 | [8] |
| L-Phenylalanine | (Boc)₂O, NaOH | t-Butanol/Water | Overnight | Room Temp. | 78-87 | [9] |
| L-Serine | (Boc)₂O, Cs₂CO₃, BnBr | DMF | 12 hours | Room Temp. | 100 | [10] |
| D-Phenylalanine | (Boc)₂O, Guanidine HCl | Ethanol | 6.5 hours | 35-40 °C | 93 | [11] |
| 3-(3-pyridyl)-L-alanine | (Boc)₂O, K₂CO₃ | Dioxane/Water | 18 hours | Room Temp. | 72 | [12] |
Experimental Protocol: N-Boc Protection of an Amino Acid
This protocol provides a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate (B1210297)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the table above or until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
The Boc Deprotection Mechanism
The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.
References
- 1. Boc-4-Amino-L-phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 8. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
- 11. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 12. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method for the chemical synthesis of peptides. The use of BOC-L-Alanine benzyl (B1604629) ester as the starting material allows for the direct attachment of the first amino acid to a chloromethylated polystyrene resin, commonly known as Merrifield resin, forming a stable benzyl ester linkage. This application note provides detailed protocols for the incorporation of BOC-L-Alanine benzyl ester in a Boc-SPPS workflow, from resin loading to final peptide cleavage.
The Boc/Benzyl (Bzl) strategy employs the acid-labile Boc group for temporary protection of the N-α-amino group and more acid-stable benzyl-based protecting groups for the amino acid side chains.[1][2] The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[1][3]
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier/Grade | Purpose |
| This compound | Peptide synthesis grade | First amino acid |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide synthesis grade | Solid support |
| Cesium Carbonate (Cs₂CO₃) | ACS grade or higher | Formation of cesium salt |
| Dichloromethane (DCM) | Peptide synthesis grade | Solvent for swelling, washing, and reactions |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent for swelling and coupling |
| Trifluoroacetic Acid (TFA) | Reagent grade | Boc deprotection |
| Diisopropylethylamine (DIEA) | Peptide synthesis grade | Neutralization |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Peptide synthesis grade | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | Coupling additive to reduce racemization |
| Anhydrous Hydrogen Fluoride (HF) | For peptide synthesis | Final cleavage and deprotection |
| Anisole (B1667542) | Reagent grade | Scavenger for cleavage |
Table 2: Representative Quantitative Data in Boc-SPPS*
| Parameter | Typical Value | Method of Determination |
| Resin Loading Efficiency (Boc-L-Ala-OBzl) | 0.5 - 0.8 mmol/g | Quantitative amino acid analysis after hydrolysis |
| Per-cycle Coupling Efficiency | >99% | Kaiser (Ninhydrin) Test[4][5] |
| Overall Crude Peptide Yield | 60 - 80% | Gravimetric analysis after cleavage and precipitation |
| Final Peptide Purity (after HPLC) | >95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
*The data presented in this table are representative values from literature for Boc-SPPS and can vary depending on the peptide sequence, length, and specific synthesis conditions.[4][6]
Experimental Protocols
Protocol 1: Attachment of this compound to Merrifield Resin (Cesium Salt Method)
This protocol describes the esterification of the first amino acid, BOC-L-Alanine, to a chloromethylated polystyrene resin (Merrifield resin) via its cesium salt to form a benzyl ester linkage.[7]
-
Preparation of the Boc-L-Alanine Cesium Salt:
-
Dissolve BOC-L-Alanine (1.2 equivalents relative to the resin's chlorine substitution) in ethanol (B145695) (e.g., 5 mL/mmol).
-
Add water (e.g., 0.5 mL/mmol) and titrate the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).
-
Evaporate the solution to dryness under reduced pressure.
-
To ensure complete removal of water, co-evaporate the resulting cesium salt twice with dioxane.
-
-
Resin Swelling and Esterification:
-
Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.
-
Drain the DCM and wash the resin thoroughly with DMF (3 times).
-
Dissolve the dried BOC-L-Alanine cesium salt in DMF and add it to the swollen resin.
-
Optionally, add a catalytic amount of potassium iodide (KI) (0.1 equivalents).
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
-
Washing and Drying:
-
Allow the resin to cool to room temperature.
-
Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), DCM (3 times), and finally methanol (B129727) (3 times).
-
Dry the resin under high vacuum over KOH to a constant weight.
-
Protocol 2: Standard Boc-SPPS Cycle
Each cycle of amino acid addition consists of deprotection, neutralization, and coupling steps.[1][8]
-
N-α-Boc Deprotection:
-
Swell the peptide-resin in DCM for 15-30 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with DCM (2 times).
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes. Repeat this step.
-
Drain the neutralization solution and wash the resin with DCM (3 times).
-
-
Amino Acid Coupling (DCC/HOBt Method):
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt solution to the neutralized resin.
-
Add DCC (3 equivalents) dissolved in DCM to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the reaction using the Kaiser test.[9][4][5] A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.
-
Protocol 3: Final Cleavage from Merrifield Resin (HF Cleavage)
Caution: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic chemical. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
-
Preparation for Cleavage:
-
After the final SPPS cycle, remove the N-terminal Boc group using the deprotection protocol.
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (typically 1 mL per 100 mg of resin), to scavenge carbocations generated during cleavage.
-
-
HF Cleavage Reaction:
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.
-
Carefully condense anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.
-
Allow the mixture to warm to 0°C and stir for 1-2 hours.
-
-
Work-up and Peptide Precipitation:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.
-
Filter the crude peptide and wash it several more times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing a small amount of acetic acid or TFA).
-
Purify the peptide by preparative RP-HPLC.[6]
-
Mandatory Visualizations
Caption: General workflow for Boc-SPPS starting with this compound.
Caption: Logical relationship of protecting groups and deprotection reagents in Boc/Bzl SPPS.
References
- 1. Boc 8-Lys4-Lys2-Lys-b-Ala-PAM resin (200-400 mesh) | 178535-18-7 | FB111664 [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. GitHub - AlenM5/solid_phase_peptide_synthesis_calculator: This is an early stage calculator that uses Python to automate the time-consuming calculation components necessary for solid phase peptide synthesis (SPPS). At its current version (v1), the calculator allows calculation of the molecular weight of a desired peptide sequence, the mass of solid support resin needed for SPPS and the percentage yield [github.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-phase peptide synthesis (LPPS) is a classical and versatile method for the chemical synthesis of peptides. It offers advantages in scalability and purification of intermediates compared to solid-phase peptide synthesis (SPPS), making it a valuable technique for the production of short to medium-length peptides. This document provides detailed application notes and protocols for the use of N-α-(tert-butoxycarbonyl)-L-alanine benzyl (B1604629) ester (BOC-L-Alanine-OBzl) in LPPS.
The BOC/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established approach in peptide synthesis. The acid-labile BOC group serves as a temporary protecting group for the α-amino group, while the benzyl ester provides stable protection for the C-terminal carboxylic acid. This combination allows for selective deprotection and coupling reactions to build the peptide chain in solution.
Data Presentation
Table 1: Properties of BOC-L-Alanine Benzyl Ester
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₄ | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid or solid | [2][3] |
| Storage Temperature | Refrigerator (2-8 °C) | [3] |
| Purity | Typically ≥95% | [3][4] |
Table 2: Comparison of Common Coupling Reagents in Liquid-Phase Peptide Synthesis
| Coupling Reagent/Additive | Typical Reaction Time | Reported Yield Range | Key Considerations |
| EDC/HOBt | 12-24 hours | 60-85% | Cost-effective and widely used. The urea (B33335) byproduct of EDC is water-soluble, facilitating workup. HOBt suppresses racemization.[5][6] |
| DCC/HOBt | 12-24 hours | ~47-91% | Highly efficient, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can complicate purification.[7][8][9] |
| HATU/DIPEA | 10-60 minutes | >95% (estimated) | Very fast and highly efficient, especially for sterically hindered couplings. Higher cost compared to carbodiimides.[10] |
| HBTU/DIPEA | 10-60 minutes | High | Fast and efficient with low racemization, especially with HOBt.[9] |
Note: Yields are highly dependent on the specific amino acids being coupled, solvent, temperature, and purification methods.
Table 3: BOC-Deprotection Conditions with Trifluoroacetic Acid (TFA) in Solution
| TFA Concentration in DCM | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[4][11] |
| 40-50% | 20-30 minutes | Room Temperature | Faster deprotection.[11][12] |
| 100% (neat) | 5-15 minutes | Room Temperature | Very rapid but may increase the risk of side reactions.[11] |
Experimental Protocols
General Workflow for Dipeptide Synthesis (Ala-X) using this compound
The following diagram illustrates the general workflow for the synthesis of a dipeptide, for example, Ala-Gly, using this compound.
Caption: General workflow for liquid-phase dipeptide synthesis.
Protocol 1: Synthesis of BOC-L-Alanyl-L-Glycine Methyl Ester (BOC-Ala-Gly-OMe)
This protocol details the coupling of this compound with glycine (B1666218) methyl ester hydrochloride using EDC/HOBt.
Materials:
-
BOC-L-Alanine (1 equivalent)
-
Glycine methyl ester hydrochloride (1 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 equivalents)
-
Dry Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve BOC-L-Alanine (1 eq.) and HOBt (1.2 eq.) in dry DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Amine Neutralization: In a separate flask, dissolve glycine methyl ester hydrochloride (1 eq.) in dry DCM or DMF and add DIPEA or TEA (1.2 eq.) to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Coupling Reaction:
-
Add the neutralized glycine methyl ester solution to the cooled solution of BOC-L-Alanine and HOBt.
-
Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion.
-
Add the remaining portion of DIPEA or TEA (1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure BOC-L-Alanyl-L-Glycine methyl ester.
Protocol 2: N-Terminal BOC Deprotection
This protocol describes the removal of the BOC protecting group from the synthesized dipeptide ester.
Materials:
-
BOC-protected dipeptide ester
-
Trifluoroacetic acid (TFA)
-
Dry Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the BOC-protected dipeptide ester in dry DCM in a round-bottom flask.
-
Deprotection: Add TFA to the solution to achieve the desired concentration (e.g., 25-50%).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction generates isobutylene (B52900) and carbon dioxide, so the system should not be sealed.[11]
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help to remove residual TFA.[13]
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.
-
Isolation: Collect the solid precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting product, H-Ala-Gly-OMe·TFA, can be used in the next coupling step after neutralization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformations and logical flow in a single cycle of liquid-phase peptide synthesis using the BOC/Bzl strategy.
Caption: A single cycle of liquid-phase peptide synthesis.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. books.rsc.org [books.rsc.org]
- 3. EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Coupling of BOC-L-Alanine Benzyl Ester with N-Methyl-L-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide backbones is a pivotal strategy in medicinal chemistry for enhancing the pharmacological properties of peptide-based therapeutics. N-methylation can lead to increased metabolic stability, improved cell permeability, and constrained conformational flexibility, which can result in higher receptor affinity and selectivity. However, the synthesis of peptides containing N-methylated amino acids, such as N-methyl-L-alanine, presents a significant synthetic challenge. The steric hindrance imposed by the N-methyl group diminishes the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amino acids.[1]
These application notes provide a comprehensive guide for the successful coupling of BOC-L-Alanine benzyl (B1604629) ester with N-methyl-L-alanine, a key step in the synthesis of various modified peptides. This document outlines the selection of appropriate coupling reagents, detailed experimental protocols, and expected outcomes to facilitate the work of researchers in drug development and peptide chemistry.
Selecting the Appropriate Coupling Reagent
Standard coupling reagents are often inefficient in mediating the formation of a peptide bond with sterically hindered N-methylated amino acids.[1] Therefore, the use of more potent activating agents is crucial to achieve high yields and purity. The choice of coupling reagent can significantly influence the reaction's success. Below is a summary of recommended coupling reagents for this challenging reaction.
| Coupling Reagent | Full Name | Key Advantages | Reference |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient for hindered couplings, fast reaction rates, and reduced side reactions. | [1] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for coupling N-protected N-methyl amino acids.[2][3] | [2][3] |
| PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate | A well-established reagent for difficult couplings, including those involving N-methylated amino acids. | |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A safer and highly efficient alternative to benzotriazole-based reagents, with good solubility.[4] | [4] |
Experimental Workflow
The successful synthesis of the dipeptide involves a systematic sequence of steps including the preparation of reactants, activation of the carboxylic acid, the coupling reaction itself, and subsequent work-up and purification.
Experimental workflow for the coupling reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar challenging peptide couplings and is optimized for the reaction between BOC-L-Alanine benzyl ester and N-methyl-L-alanine.[1][5][6]
Materials:
-
This compound
-
N-methyl-L-alanine hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous citric acid solution or 1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
Preparation of the Amine Component:
-
In a round-bottom flask, dissolve N-methyl-L-alanine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 equivalents) dropwise to the stirred solution to neutralize the hydrochloride salt and provide the necessary basic conditions for the subsequent coupling reaction. Stir for 15-20 minutes at 0 °C.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve this compound (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add DIPEA (2.2 equivalents) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid, forming the active ester.
-
-
Coupling Reaction:
-
To the pre-activated carboxylic acid solution, add the prepared N-methyl-L-alanine solution from step 1 dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous citric acid or 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure dipeptide, BOC-L-alanyl-N-methyl-L-alanine benzyl ester.
-
Quantitative Data and Expected Results
The yield and purity of the final product are highly dependent on the chosen coupling reagent and reaction conditions. The following table summarizes expected outcomes based on the use of potent coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Typical Reaction Time | Typical Yield | Key Considerations |
| HATU | 12-24 hours | 70-90% | Generally provides clean reactions with minimal side products. |
| PyAOP | 12-24 hours | 65-85% | Highly effective for N-methylated residues. |
| PyBOP | 18-36 hours | 60-80% | May require longer reaction times compared to HATU. |
| COMU | 12-24 hours | 70-90% | A safer alternative with comparable efficiency to HATU. |
Note: The provided yield ranges are estimates and actual results may vary depending on the specific experimental conditions, scale, and purity of the starting materials.
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction due to insufficient activation or steric hindrance.
-
Solution: Increase the amount of coupling reagent and base (e.g., to 1.2-1.5 equivalents). Ensure all reagents and solvents are anhydrous. Extend the reaction time.
-
-
Presence of Unreacted Starting Material:
-
Cause: Inefficient coupling.
-
Solution: Switch to a more potent coupling reagent like HATU or COMU. Ensure the reaction temperature is appropriate.
-
-
Side Reactions (e.g., racemization):
-
Cause: Prolonged exposure to the base or high temperatures.
-
Solution: Maintain a low reaction temperature during the activation and initial coupling phase. Use a weaker base if racemization is a significant issue, though this may impact the reaction rate.
-
By following these detailed application notes and protocols, researchers and scientists can effectively navigate the challenges associated with the coupling of this compound with N-methyl-L-alanine, enabling the synthesis of novel and potentially therapeutic peptide derivatives.
References
Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (BOC) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is a common and effective reagent for the removal of the BOC group.[2] These application notes provide detailed protocols for the deprotection of BOC-L-Alanine benzyl (B1604629) ester using TFA, yielding the corresponding L-Alanine benzyl ester trifluoroacetate (B77799) salt.
Mechanism of BOC Deprotection
The deprotection of a BOC-protected amine with TFA proceeds through an acid-catalyzed mechanism. The key steps are:
-
Protonation: The carbonyl oxygen of the BOC group is protonated by TFA.[3]
-
Formation of a Tert-butyl Cation: The protonated BOC group becomes unstable, leading to the elimination of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3][4]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[3][4]
It is important to perform this reaction in a well-ventilated area or with appropriate off-gassing, as carbon dioxide is generated.[2][4]
Reaction Scheme
Caption: Deprotection of this compound using TFA.
Experimental Protocols
Several protocols can be employed for the TFA-mediated deprotection of this compound. The choice of protocol may depend on the scale of the reaction and the desired purity of the final product.
Protocol 1: Standard Deprotection with 20-50% TFA in Dichloromethane (DCM)
This is a widely used and generally effective method for BOC deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, to a solution of the substrate in 8 mL of DCM, add 2 mL of TFA for a 20% solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Reaction times typically range from 30 minutes to a few hours.[5][6]
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]
-
The resulting residue is the L-Alanine benzyl ester trifluoroacetate salt, which can often be used in the next step without further purification.
Protocol 2: Rapid Deprotection with Neat TFA
For very rapid deprotection, neat TFA can be utilized. Caution should be exercised due to the corrosive nature of concentrated TFA.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To the this compound in a round-bottom flask, add neat TFA.
-
Stir the mixture at room temperature. The reaction is often complete within 5-30 minutes.[7][8]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA under reduced pressure. Co-evaporation with a solvent like DCM or toluene (B28343) can help remove residual TFA.[9]
Data Presentation
The following table summarizes typical reaction conditions for the TFA-mediated deprotection of BOC-protected amines. While specific yields for this compound are not extensively reported in comparative studies, the conditions below are representative of common laboratory practices.
| Parameter | Condition A | Condition B | Condition C |
| TFA Concentration | 20% in DCM | 50% in DCM | Neat (100%) |
| Temperature | 0 °C to Room Temp | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours | 5 - 30 minutes |
| Typical Yield | >95% (as TFA salt) | >95% (as TFA salt) | >95% (as TFA salt) |
| Notes | Milder conditions, suitable for substrates with other acid-sensitive groups. | A common balance between reaction speed and handling of concentrated acid. | Very rapid, but requires careful handling of neat TFA. |
Work-up Procedures
The choice of work-up procedure depends on the desired final product: the TFA salt or the free amine. Since the benzyl ester is sensitive to basic conditions which could cause hydrolysis, direct neutralization with aqueous base should be approached with caution.[10]
A. Isolation of the TFA Salt
-
After rotary evaporation of the reaction mixture, the resulting residue is the L-Alanine benzyl ester trifluoroacetate salt.[9]
-
To remove residual TFA, the residue can be co-evaporated with a solvent such as DCM or toluene (2-3 times).[9]
-
The salt can often be used directly in subsequent reactions, such as peptide couplings.
B. Isolation of the Free Amine (with caution)
If the free amine is required, neutralization is necessary. Care must be taken to avoid hydrolysis of the benzyl ester.
-
After removal of the bulk of TFA and DCM, dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[5]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure to yield the free amine of L-Alanine benzyl ester.
Side Reactions and Considerations
-
Alkylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can potentially alkylate electron-rich residues, though this is less of a concern for alanine.[3]
-
Ester Hydrolysis: Prolonged exposure to acidic conditions or harsh basic work-up can lead to the hydrolysis of the benzyl ester.[11] For substrates with acid-sensitive esters, using milder deprotection conditions (e.g., lower TFA concentration or HCl in an organic solvent) might be necessary.[11]
-
Incomplete Deprotection: In some cases, especially in solid-phase synthesis, incomplete deprotection can occur.[8] Ensuring adequate mixing and reaction time is crucial.
Workflow Diagram
Caption: A typical experimental workflow for TFA-mediated BOC removal.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of benzyl (B1604629) esters via catalytic hydrogenation, a widely used and efficient method in organic synthesis.
Introduction
The benzyl ester is a common protecting group for carboxylic acids due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1] This process involves the cleavage of the C-O bond using hydrogen gas, typically in the presence of a palladium catalyst, to yield the corresponding carboxylic acid and toluene (B28343) as a byproduct.[1][2] This method is favored for its clean reaction profile and the straightforward removal of the volatile toluene byproduct.[1]
Key Parameters for Optimization
The success and efficiency of the catalytic hydrogenation of benzyl esters are dependent on several critical parameters that can be optimized to achieve high yields and purity.
-
Catalyst Selection : The most common catalyst is 10% Palladium on carbon (Pd/C).[3] For substrates that are sterically hindered or prone to catalyst poisoning, Pearlman's catalyst (20% Pd(OH)₂/C) can be a more active alternative.[1][3]
-
Catalyst Loading : A typical catalyst loading is 10 mol% with respect to the substrate.[3] This can be increased to 20-50 mol% for challenging substrates or in cases of suspected catalyst poisoning.[3]
-
Solvent Choice : The choice of solvent significantly impacts the reaction rate. Common solvents include methanol (B129727), ethanol, and ethyl acetate.[4] The general order of solvent efficiency for debenzylation with Pd/C is: toluene < methanol < ethanol.[5]
-
Hydrogen Source : While hydrogen gas is commonly used, transfer hydrogenation offers a milder alternative for sensitive substrates.[3] Common hydrogen donors for transfer hydrogenation include ammonium (B1175870) formate (B1220265), formic acid, and 1,4-cyclohexadiene.[3][6]
-
Temperature and Pressure : Most reactions are conducted at room temperature and atmospheric pressure (using a hydrogen-filled balloon).[3] For sterically hindered or less reactive substrates, increasing the temperature and hydrogen pressure can enhance the reaction rate.[3]
-
Stirring : Vigorous stirring is crucial in heterogeneous catalysis to ensure efficient contact between the substrate, catalyst, and hydrogen.[3]
Data Summary
The following table summarizes typical reaction conditions for the catalytic hydrogenation of benzyl esters.
| Parameter | Condition | Notes |
| Catalyst | 10% Pd/C, 20% Pd(OH)₂/C (Pearlman's catalyst) | Pearlman's catalyst is often more active for hindered substrates.[1][3] |
| Catalyst Loading | 10-50 mol% | Higher loading may be needed for difficult substrates.[3] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol is often a highly effective solvent.[5] |
| Hydrogen Source | H₂ gas (balloon), Ammonium Formate, Formic Acid | Transfer hydrogenation is a milder alternative to H₂ gas.[3][6] |
| Temperature | Room Temperature | Gentle heating can be applied for less reactive substrates.[1] |
| Pressure | Atmospheric (H₂ balloon) | Increased pressure can accelerate the reaction.[3] |
Experimental Protocols
This protocol describes a general procedure for the deprotection of a benzyl ester using palladium on carbon and hydrogen gas.
Materials:
-
Benzyl ester substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas supply (e.g., balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol) in a round-bottom flask to a concentration of approximately 0.1 M.[3]
-
Carefully add 10% Pd/C to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[3]
-
Securely attach a hydrogen-filled balloon to the flask.[3]
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[3]
-
Stir the reaction mixture vigorously at room temperature.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[3]
-
Wash the Celite® pad with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[3]
-
Further purification can be performed by crystallization or chromatography if necessary.[3]
This protocol is a milder alternative to using hydrogen gas and is particularly useful for substrates with other reducible functional groups.[6]
Materials:
-
Benzyl ester substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[6]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[6]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[6]
-
Heat the reaction mixture to reflux.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.[6]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6]
-
Wash the filter cake with a small amount of methanol.[6]
-
Combine the filtrates and remove the solvent under reduced pressure.[6]
-
The crude product can be purified by recrystallization or ion-exchange chromatography.[6]
Visualizations
Caption: General experimental workflow for benzyl ester deprotection.
Caption: Catalytic cycle of benzyl ester hydrogenolysis.
Troubleshooting
-
Slow or Incomplete Reaction : This may be due to poor catalyst quality, catalyst poisoning, or mass transfer limitations.[3] Ensure the use of a fresh, high-quality catalyst, vigorous stirring, and consider increasing catalyst loading, temperature, or pressure.[3] For substrates with basic nitrogen atoms, adding a mild acid like acetic acid can sometimes prevent catalyst inhibition.[3]
-
Side Reactions : The presence of other reducible functional groups such as alkenes, alkynes, or nitro groups can lead to side reactions.[3] In such cases, catalytic transfer hydrogenation is often a milder and more selective alternative.[3]
-
Catalyst Poisoning : Traces of sulfur or other catalyst poisons can deactivate the catalyst.[7] Ensure all reagents and solvents are pure. If poisoning is suspected, increasing the catalyst loading or using a more robust catalyst may be necessary.[3]
References
BOC-L-Alanine benzyl ester activation with coupling reagents like DCC/HOBt
Application Notes: Activation of BOC-L-Alanine Benzyl (B1604629) Ester with DCC/HOBt
Introduction
The formation of a peptide bond is a fundamental reaction in the synthesis of peptides and proteins. This process involves the coupling of the carboxyl group of one amino acid with the amino group of another. Due to the low reactivity of these functional groups under mild conditions, a coupling agent is required to activate the carboxylic acid. The use of N,N'-Dicyclohexylcarbodiimide (DCC) in combination with 1-Hydroxybenzotriazole (HOBt) is a well-established and cost-effective method for peptide bond formation in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] This document provides detailed application notes and protocols for the activation of N-α-tert-butyloxycarbonyl-L-alanine benzyl ester (BOC-L-Alanine-OBn) and its subsequent coupling to an amino component using the DCC/HOBt system.
Principle and Mechanism
The DCC/HOBt method is a robust strategy for activating the carboxyl group of an N-protected amino acid, such as BOC-L-Alanine benzyl ester, to facilitate amide bond formation. The reaction proceeds through a multi-step mechanism designed to create a highly reactive intermediate while minimizing side reactions, particularly racemization.[2][3]
-
Formation of O-Acylisourea Intermediate: DCC reacts with the carboxylic acid of the Boc-protected amino acid to form a highly reactive O-acylisourea intermediate.[2]
-
Generation of the HOBt Ester: This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, it is rapidly converted into a more stable and less reactive benzotriazolyl ester (OBt-ester).[3] This step is crucial for suppressing racemization, a common side reaction with carbodiimide (B86325) reagents alone.[3][4]
-
Peptide Bond Formation: The OBt-ester then reacts with the free amino group of the coupling partner (e.g., an amino acid ester) in a nucleophilic acyl substitution reaction to form the desired peptide bond.[5]
-
Byproduct Formation: A major byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is formed from the protonated DCC. DCU is sparingly soluble in many common organic solvents and precipitates out of the reaction mixture, which can facilitate its removal by filtration.[2][3]
Advantages and Disadvantages
-
Advantages:
-
Cost-Effective: DCC and HOBt are relatively inexpensive reagents.[4]
-
High Efficiency: The method generally provides good to high yields for peptide coupling.[6]
-
Racemization Suppression: The addition of HOBt is highly effective at minimizing the loss of chiral integrity during the coupling reaction.[3][4]
-
Well-Established: It is a widely used and well-documented method in peptide chemistry.[1]
-
-
Disadvantages:
-
DCU Byproduct: The formation of insoluble DCU can complicate purification, especially in solid-phase synthesis where it can clog resin filters.[3] In solution-phase synthesis, it is typically removed by filtration.
-
Allergenic Potential: DCC is a potent skin allergen and must be handled with appropriate safety precautions.
-
Side Reactions: Although minimized by HOBt, side reactions such as N-acylurea formation can still occur, which may affect the overall yield.[2]
-
Quantitative Data
The efficiency of peptide coupling reactions is critical for the successful synthesis of the target molecule. The following table summarizes typical performance data for the DCC/HOBt coupling method.
| Coupling Reagent/Method | Coupling Partner Example | Solvent System | Typical Yield (%) | Typical Purity (%) |
| DCC/HOBt | L-Phenylalanine Ester | CH₂Cl₂/THF | ~85% | >95%[6] |
| DCC/HOBt | Glycine | CH₂Cl₂/THF | 85% (dipeptide) | Not Specified[7] |
| DCC/HOBt | Proline | CH₂Cl₂/THF | 45% (tripeptide, two steps) | Not Specified[7] |
Note: Yields are highly dependent on the specific amino acids being coupled, reaction conditions, and scale.
Experimental Protocols
Protocol 1: Solution-Phase Coupling of BOC-L-Alanine-OBn with an Amino Acid Ester
This protocol describes a general procedure for the coupling of BOC-L-Alanine-OBn to an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) in solution.
Materials:
-
This compound (1.0 eq)
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flasks
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation of the Amine Component: a. Dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add NMM or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.
-
Activation of BOC-L-Alanine-OBn: a. In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool this solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 eq) in DCM to the cooled mixture. d. Stir the activation mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]
-
Coupling Reaction: a. Add the neutralized amine solution from step 1 to the activation mixture (from step 2) at 0 °C. b. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. c. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: a. After the reaction is complete, filter the mixture to remove the precipitated DCU.[6] Wash the filter cake with a small amount of cold DCM. b. Combine the filtrate and washings and transfer to a separatory funnel. c. Dilute the organic phase with ethyl acetate. d. Wash the solution sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product. g. Purify the crude dipeptide by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Below are diagrams illustrating the chemical pathways and experimental workflows described in these notes.
Caption: Mechanism of DCC/HOBt mediated peptide coupling.
Caption: Experimental workflow for solution-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Dipeptides using BOC-L-Alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutic agents to diagnostic tools. The Boc (tert-butyloxycarbonyl) protecting group strategy remains a robust and widely utilized method for the stepwise assembly of amino acids into peptide chains. BOC-L-Alanine benzyl (B1604629) ester is a key building block in this methodology, offering the advantages of a readily cleavable N-terminal protecting group and a C-terminal benzyl ester that provides stability during coupling reactions and can be removed under specific conditions.
These application notes provide detailed protocols for the synthesis of a model dipeptide, BOC-L-Alanyl-L-Leucine methyl ester, through the coupling of BOC-L-Alanine with L-Leucine methyl ester. The subsequent deprotection of the BOC group to yield the free amine of the dipeptide is also described. These protocols are intended to serve as a practical guide for researchers in the field of peptide chemistry.
Data Presentation
The following table summarizes typical quantitative data for the synthesis and deprotection of a dipeptide using BOC-L-Alanine. Please note that yields and purity are dependent on specific reaction conditions and purification methods.
| Step | Reactants | Coupling/Deprotection Agent | Solvent(s) | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| Dipeptide Coupling | BOC-L-Alanine, L-Leucine methyl ester hydrochloride | EDC, HOBt, Et₃N | Dichloromethane (B109758) | 12-24 | 0 to RT | 75-90 | >95 |
| BOC Group Deprotection | BOC-L-Alanyl-L-Leucine methyl ester | Trifluoroacetic acid (TFA) | Dichloromethane | 1-2 | RT | >95 | >98 |
Experimental Protocols
Protocol 1: Synthesis of BOC-L-Alanyl-L-Leucine Methyl Ester
This protocol details the coupling of N-α-BOC-protected L-Alanine with the methyl ester of L-Leucine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling reagents.
Materials:
-
BOC-L-Alanine
-
L-Leucine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of L-Leucine methyl ester free base:
-
Dissolve L-Leucine methyl ester hydrochloride (1.0 eq.) in dichloromethane.
-
Add triethylamine (1.1 eq.) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C. This solution containing the free base of L-Leucine methyl ester will be used directly in the next step.
-
-
Coupling Reaction:
-
In a separate round-bottom flask, dissolve BOC-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC (1.1 eq.) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
To this mixture, add the previously prepared solution of L-Leucine methyl ester free base dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl solution (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure BOC-L-Alanyl-L-Leucine methyl ester.
-
Protocol 2: Deprotection of the BOC Group
This protocol describes the removal of the N-terminal BOC protecting group from the synthesized dipeptide using trifluoroacetic acid (TFA).
Materials:
-
BOC-L-Alanyl-L-Leucine methyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the BOC-L-Alanyl-L-Leucine methyl ester (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is completely consumed.[1]
-
-
Work-up and Isolation:
-
Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene (B28343) can help to remove residual TFA.
-
Dissolve the residue in dichloromethane and carefully neutralize the excess acid by washing with a saturated solution of NaHCO₃.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the L-Alanyl-L-Leucine methyl ester as its trifluoroacetate (B77799) salt or as the free amine after neutralization.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Incorporation of BOC-L-Alanine Benzyl Ester into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields, purity, and the successful construction of complex peptide sequences. BOC-L-Alanine benzyl (B1604629) ester is a key building block in peptide synthesis, particularly within the framework of the widely utilized Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and the more acid-stable benzyl group for the semi-permanent protection of the C-terminus or side chains.[1][2]
The Boc/Bzl approach is a classical and robust method for solid-phase peptide synthesis (SPPS) and remains highly relevant in solution-phase synthesis.[1][3] It is often favored for the synthesis of long or challenging sequences, especially those prone to aggregation, as the repeated acid treatments for Boc deprotection can help disrupt the formation of secondary structures that hinder coupling reactions.[4] BOC-L-Alanine benzyl ester, with its dual protection, offers stability and versatility, making it a valuable component in the synthesis of bioactive peptides and therapeutic proteins.[5]
These application notes provide detailed protocols for the incorporation of this compound in both solution-phase and solid-phase peptide synthesis, along with data presentation and visualizations to guide researchers in their synthetic endeavors.
Data Presentation
The following tables summarize quantitative data from representative peptide synthesis procedures involving BOC-L-Alanine and related derivatives. These values can be influenced by the specific peptide sequence, coupling reagents, and reaction conditions.
Table 1: Representative Yields in Solution-Phase Synthesis of Alanine-Containing Peptides
| Peptide Sequence | Coupling Method | Yield (%) | Reference |
| Boc-Ala-Ala-OBzl | DCC/HONSu | 80% | [6] |
| Z-L-Alanyl-L-Cysteine Methyl Ester | 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one | 81% | [7] |
| Boc-L-Alanyl-L-Proline Benzyl Ester | Dicyclohexylcarbodiimide (DCC) | Not specified | [8] |
Table 2: Typical Parameters for Boc-Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Typical Value | Method of Determination | Notes |
| Coupling Efficiency | >99% | Kaiser Test or other ninhydrin-based tests | Incomplete coupling may necessitate a second coupling step.[9] |
| Crude Peptide Yield | 10-30% | Gravimetric Analysis, UV-Vis Spectroscopy | Highly dependent on the length and complexity of the peptide sequence and the efficiency of purification.[9] |
Experimental Protocols
Solution-Phase Synthesis of a Dipeptide: Boc-L-Alanyl-L-Alanine Benzyl Ester
This protocol is adapted from a procedure for the synthesis of a tripeptide containing the Boc-Ala-Ala-OBzl fragment.[6]
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
Alanine (B10760859) benzyl ester p-tosylate (Tos·Ala-OBzl)
-
N-Hydroxysuccinimide (HONSu)
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (B128534) (NEt3)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of Boc-L-Alanine:
-
Dissolve Boc-L-Alanine (1 equivalent) and HONSu (1.1 equivalents) in an appropriate solvent like DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) to the cooled solution and stir for 2-4 hours at 0°C, then allow to warm to room temperature and stir for an additional 12 hours.
-
The formation of the N-hydroxysuccinimide ester (Boc-Ala-ONSu) will occur, with the precipitation of dicyclohexylurea (DCU).
-
-
Coupling Reaction:
-
In a separate flask, dissolve Alanine benzyl ester p-tosylate (1.1 equivalents) in DCM and neutralize with triethylamine (1.1 equivalents).
-
Filter the DCU precipitate from the Boc-Ala-ONSu solution.
-
Add the filtered Boc-Ala-ONSu solution to the neutralized alanine benzyl ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter any further DCU precipitate.
-
Wash the organic solution successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-L-Alanyl-L-Alanine benzyl ester by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final product.
-
Solid-Phase Synthesis of a Peptide Incorporating BOC-L-Alanine
This is a general protocol for manual Boc-SPPS, which can be adapted for automated synthesizers.[9][10]
Materials:
-
Merrifield or PAM resin (for C-terminal acids)
-
This compound (or Boc-L-Alanine for subsequent chain elongation)
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Cleavage cocktail (e.g., anhydrous HF with scavengers)
-
Peptide synthesis vessel and shaker
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the resin in DCM in the synthesis vessel for 1-2 hours.
-
For Merrifield resin, the first Boc-amino acid can be coupled as its cesium salt.[10] Dissolve the Boc-amino acid (e.g., Boc-L-Valine) in a suitable solvent, react with cesium carbonate, and then add the resulting salt dissolved in DMF to the swelled resin. Heat at 50°C overnight.[9]
-
Wash the resin sequentially with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
-
-
SPPS Cycle for Incorporating BOC-L-Alanine:
-
Deprotection:
-
Wash the resin-bound peptide with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[10]
-
Drain and add a fresh 50% TFA/DCM solution and agitate for an additional 20-30 minutes.[10]
-
Drain the deprotection solution and wash the resin with DCM (3x) and isopropanol (B130326) (2x).[10]
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.[1]
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Coupling of BOC-L-Alanine:
-
Pre-activate BOC-L-Alanine (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow to react for 2-5 minutes.[1]
-
Add the activated BOC-L-Alanine solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (B49086) test. A positive test (blue beads) indicates incomplete coupling, and the step should be repeated.[9]
-
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, remove the N-terminal Boc group.
-
Wash and dry the peptide-resin.
-
Treat the peptide-resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers (e.g., p-cresol), at 0°C for 1 hour. CAUTION: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures. [11]
-
Evaporate the HF, and precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Analysis:
Mandatory Visualizations
Caption: Workflow for the solution-phase synthesis of a dipeptide using BOC-L-Alanine.
Caption: The cycle of solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.
References
- 1. peptide.com [peptide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO1994026771A1 - Process for the stereoselective preparation of l-alanyl-l-proline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 12. almacgroup.com [almacgroup.com]
- 13. agilent.com [agilent.com]
BOC-L-Alanine benzyl ester application in synthesizing bioactive peptides
An essential component in the chemical synthesis of peptides, BOC-L-Alanine benzyl (B1604629) ester serves as a protected building block, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This methodology is foundational for constructing complex bioactive peptides, including therapeutic agents like enzyme inhibitors and antimicrobial peptides.
Application Notes
BOC-L-Alanine benzyl ester is an alanine (B10760859) derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the C-terminal carboxylic acid is protected as a benzyl ester. This dual protection scheme is integral to the controlled, stepwise assembly of peptide chains.
The Role of Protecting Groups:
-
Boc (tert-butyloxycarbonyl) Group: This is a temporary protecting group for the N-terminus of the amino acid.[1][2] Its key advantage is its acid lability; it can be readily and selectively removed with moderate acids like trifluoroacetic acid (TFA), typically in a solution of 25-50% TFA in dichloromethane (B109758) (DCM).[1][3][4][5] This deprotection step reveals a free amino group, ready to form a peptide bond with the next amino acid in the sequence.
-
Benzyl (Bzl) Ester Group: The benzyl group serves as a semi-permanent protecting group for the C-terminal carboxyl group or for the side chains of acidic amino acids like aspartic and glutamic acid.[4] It is stable under the mild acidic conditions used to remove the Boc group, ensuring the integrity of the C-terminus and side chains throughout the synthesis cycles.[6] Removal of benzyl-based protecting groups requires treatment with very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which occurs during the final cleavage step to release the completed peptide from the resin.[3][7][8]
The Boc/Bzl strategy, while considered a more traditional method, is often preferred for synthesizing complex or hydrophobic peptides where the alternative Fmoc/tBu strategy may lead to aggregation issues.[2][9] It has been successfully used to synthesize a variety of bioactive peptides, including enzyme inhibitors and other therapeutics.[10][11]
Experimental Data and Parameters
The following table summarizes the key quantitative parameters and conditions for the major steps in a typical Boc-SPPS workflow.
| Experimental Step | Key Reagents & Solvents | Typical Conditions & Ratios | Monitoring & Quality Control |
| N-α-Boc Deprotection | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 25-50% TFA in DCM (v/v); 1 x 1 min, 1 x 30 min reaction time.[3][4] | Completion is assumed; this step is highly efficient. |
| Neutralization | Diisopropylethylamine (DIEA), DCM/DMF | 5-10% DIEA in DCM or DMF (v/v); 2 x 1-2 min washes.[7] | Ensures the deprotected amine is a free base for efficient coupling. |
| Amino Acid Coupling | Boc-Amino Acid, HBTU/HATU, DIEA, DMF | 2-4 eq. Boc-Amino Acid, 2-4 eq. HBTU, 4-6 eq. DIEA relative to resin substitution. | Kaiser Test (Ninhydrin Test): A positive test (blue beads) indicates incomplete coupling (free primary amines). A negative test (colorless/yellow beads) indicates completion. |
| Resin Washing | Dichloromethane (DCM), Dimethylformamide (DMF) | Alternating washes with DCM and DMF (3-5 times each) to remove excess reagents and byproducts. | Ensures purity of the growing peptide-resin. |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or TFMSA, Scavengers (e.g., p-cresol (B1678582), anisole) | HF: 0°C for 1-2 hours.[12] Scavengers are used at ~10% (v/v) to prevent side reactions. | Mass Spectrometry (MS): To confirm the molecular weight of the cleaved peptide. High-Performance Liquid Chromatography (HPLC): To analyze purity and for purification. |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Peptide using Boc/Bzl Strategy
This protocol outlines the manual synthesis of a generic peptide on a Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment:
- Swell 1 gram of Merrifield resin (chloromethylated polystyrene) in DCM for 1 hour in a reaction vessel.
- Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate.
- Add the Boc-amino acid cesium salt (2-3 equivalents relative to resin capacity) to the swollen resin in a DMF solution.
- Heat the mixture to 50°C and agitate for 24-48 hours.
- Wash the resin thoroughly with DMF, a DMF/water mixture, DMF, and finally DCM. Dry the resin under a vacuum.
- Use a capping agent, such as acetic anhydride, to block any unreacted chloromethyl sites on the resin.
2. Peptide Chain Elongation Cycle (Deprotection & Coupling):
- Deprotection:
- Swell the peptide-resin in DCM.
- Add a solution of 50% TFA in DCM to the vessel and agitate for 5 minutes.[3]
- Drain the solution and add a fresh 50% TFA/DCM solution, then agitate for an additional 20-30 minutes.[3][4]
- Wash the resin with DCM (3x) and isopropanol (B130326) (2x).[3]
- Neutralization:
- Wash the peptide-resin with 5% DIEA in DCM (2x for 2 minutes each) to neutralize the N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt.[7]
- Wash again with DCM (3x) to remove excess base.
- Coupling:
- In a separate vial, dissolve the next Boc-protected amino acid (e.g., BOC-L-Alanine, 3 eq.) and an activating agent like HBTU (3 eq.) in DMF.
- Add DIEA (5-6 eq.) to the activation mixture and let it react for 1-2 minutes.
- Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitoring and Washing:
- Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue), repeat the coupling step.
- Once the Kaiser test is negative, wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
- Repeat this elongation cycle for each amino acid in the peptide sequence.
3. Final Cleavage and Deprotection:
- Caution: This step requires specialized equipment and extreme care due to the use of highly corrosive and toxic anhydrous HF.
- Dry the fully synthesized peptide-resin under a vacuum.
- Place the resin in a specialized HF cleavage apparatus.
- Add a scavenger mixture, such as p-cresol (10% v/v), to the vessel to protect sensitive residues from reactive cations generated during cleavage.[12]
- Cool the vessel to 0°C and condense anhydrous HF into it.
- Stir the mixture at 0°C for 1 hour.[12]
- Evaporate the HF under a vacuum.
- Precipitate the crude peptide by washing the remaining residue with cold diethyl ether.
- Dissolve the crude peptide in an appropriate aqueous solution (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) for subsequent purification by HPLC.[12]
Visualizations
Experimental Workflow
Caption: Workflow diagram for the Boc solid-phase peptide synthesis (SPPS) cycle.
Signaling Pathway
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the action of an ACE inhibitor.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 3. chempep.com [chempep.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. peptide.com [peptide.com]
- 6. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]
- 11. N-BOC-3-IODO-L-ALANINE BENZYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols: Step-by-Step Guide to Peptide Bond Formation with BOC-L-Alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond is a fundamental process in chemical and pharmaceutical sciences, underpinning the synthesis of peptides and proteins. The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in peptide synthesis, valued for its stability and ease of removal under specific acidic conditions. This document provides a detailed guide to the formation of a peptide bond by coupling BOC-L-Alanine with an amino acid benzyl (B1604629) ester, a common step in solution-phase peptide synthesis.
Overview of the Reaction
The process involves the activation of the carboxylic acid of N-terminally protected BOC-L-Alanine and its subsequent reaction with the free amino group of a C-terminally protected amino acid benzyl ester. This nucleophilic acyl substitution reaction results in the formation of a dipeptide, with the newly formed peptide bond linking the two amino acid residues. The choice of coupling reagents is critical to ensure high yield and minimize side reactions such as racemization.
Data Presentation: Coupling Efficiency
The efficiency of peptide coupling is highly dependent on the chosen reagents and reaction conditions. The following table summarizes typical yields for the coupling of a BOC-protected amino acid with an amino acid ester using various common coupling methods.
| Coupling Method | Coupling Partner Example | Solvent | Typical Yield (%) | Purity (%) |
| DCC/HOBt | L-Phenylalanine Methyl Ester | CH₂Cl₂/THF | ~85 | >95 |
| HBTU/DIPEA | Resin-bound Amine | DMF | >90 | High |
| HATU/DIPEA | Resin-bound Amine | DMF | >90 | High |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solution-phase peptide coupling of BOC-L-Alanine with an amino acid benzyl ester.
Caption: Workflow for Solution-Phase Peptide Coupling.
Experimental Protocols
This section provides a detailed protocol for the solution-phase coupling of BOC-L-Alanine with an L-amino acid benzyl ester (e.g., L-Leucine benzyl ester) using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).
Materials:
-
BOC-L-Alanine
-
L-Leucine benzyl ester p-toluenesulfonate salt (or other amino acid benzyl ester salt)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Preparation of the Amine Component (L-Leucine benzyl ester):
-
Dissolve the L-Leucine benzyl ester p-toluenesulfonate salt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add NMM or DIPEA (1.1 equivalents) dropwise to neutralize the salt and generate the free amine. Stir for 15-20 minutes at 0°C.
-
-
Activation of the Carboxylic Acid Component (BOC-L-Alanine):
-
In a separate round-bottom flask, dissolve BOC-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]
-
Cool this solution to 0°C in an ice bath.
-
In a small beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the BOC-L-Alanine/HOBt mixture with continuous stirring.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.[1]
-
Allow the activation to proceed for 30 minutes at 0°C.
-
-
Peptide Bond Formation (Coupling):
-
To the activated BOC-L-Alanine solution (still at 0°C), add the previously prepared free amine solution of L-Leucine benzyl ester.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume) to remove any unreacted amine and excess NMM/DIPEA.
-
Saturated aqueous NaHCO₃ solution (2 x volume) to remove unreacted BOC-L-Alanine and HOBt.
-
Saturated brine solution (1 x volume) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, BOC-L-Alanyl-L-Leucine benzyl ester, can be purified by recrystallization (e.g., from EtOAc/hexanes) or by silica (B1680970) gel column chromatography.
-
Subsequent Steps: Deprotection
Following the successful formation of the protected dipeptide, subsequent steps in peptide synthesis involve the selective removal of the protecting groups.
-
BOC Group Removal: The BOC group is typically removed under anhydrous acidic conditions, for example, by treatment with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).[2]
-
Benzyl Ester Group Removal: The benzyl ester is commonly cleaved by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, H₂/Pd-C).
By alternating coupling and deprotection steps, the peptide chain can be elongated to the desired length.
References
Application Notes and Protocols for Orthogonal Protection Strategies Involving BOC-L-Alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and drug development, the precise assembly of amino acids is paramount. Orthogonal protection strategies are the cornerstone of this precision, allowing for the selective removal of protecting groups without affecting others on the same molecule. This document provides detailed application notes and protocols for utilizing BOC-L-Alanine benzyl (B1604629) ester in such strategies.
The tert-butoxycarbonyl (Boc) group for N-terminal protection and the benzyl (Bzl) ester for C-terminal protection form a "quasi-orthogonal" pair.[1][2] Both are susceptible to acidic conditions, but their lability differs significantly, enabling a degree of selective deprotection based on the acid strength.[1][3] The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester requires stronger acids such as hydrogen fluoride (B91410) (HF) or catalytic hydrogenolysis for cleavage. This differential lability is the foundation of the protocols described herein.
These notes are intended to guide researchers in leveraging the unique properties of BOC-L-Alanine benzyl ester for the synthesis of peptides and other complex molecules, a critical process in modern drug discovery.
Principle of Orthogonality with this compound
The core principle lies in the differential acid lability of the Boc and benzyl protecting groups. The workflow generally involves the selective deprotection of the N-terminal Boc group to allow for peptide chain elongation, while the C-terminal benzyl ester remains intact. The benzyl ester is then typically removed in a final step.
A logical workflow for a simple dipeptide synthesis using this strategy is outlined below:
Caption: Logical workflow for dipeptide synthesis.
Experimental Protocols
Protocol 1: N-Terminal Boc Deprotection of this compound
This protocol describes the selective removal of the Boc group, leaving the benzyl ester intact. This is a crucial step for subsequent peptide coupling at the N-terminus.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of a 20-50% solution of TFA in DCM dropwise to the stirred solution.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Carefully neutralize the reaction mixture by slowly adding it to a stirred, chilled saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the L-Alanine benzyl ester as its TFA salt or free base after neutralization.
Protocol 2: Peptide Coupling with L-Alanine Benzyl Ester
This protocol details the formation of a dipeptide by coupling the deprotected L-Alanine benzyl ester with a second Boc-protected amino acid.
Materials:
-
L-Alanine benzyl ester (from Protocol 1)
-
Boc-protected amino acid (e.g., Boc-Gly-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the L-Alanine benzyl ester and Boc-Gly-OH (1.1 equivalents) in anhydrous DCM or DMF.
-
Add HOBt (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the coupling agent, such as DCC (1.1 equivalents), to the stirred solution.
-
If starting from the TFA salt of L-Alanine benzyl ester, add TEA or DIEA (1.1 equivalents) to neutralize the salt in situ.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for the formation of the dipeptide by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide, Boc-Gly-Ala-OBzl, by column chromatography.
Protocol 3: C-Terminal Benzyl Ester Deprotection via Catalytic Hydrogenolysis
This protocol describes the cleavage of the benzyl ester to yield the free carboxylic acid, a common final step in solution-phase synthesis.
Materials:
-
Boc-protected dipeptide benzyl ester (e.g., Boc-Gly-Ala-OBzl from Protocol 2)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the peptide benzyl ester in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (approximately 10% by weight of the starting material).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the Boc-protected dipeptide with a free C-terminal acid.
Quantitative Data Summary
The following table summarizes expected yields and purity for the key steps in the orthogonal strategy. Actual results may vary depending on the specific amino acid sequence, coupling agents, and reaction conditions.
| Experimental Step | Parameter | Expected Value | Reference |
| Protocol 1: Boc Deprotection | Yield | >95% | [General Knowledge] |
| Purity | High | [General Knowledge] | |
| Benzyl Ester Integrity | >98% | [5] | |
| Protocol 2: Peptide Coupling | Yield | 80-95% | [6] |
| Purity (post-chromatography) | >98% | [General Knowledge] | |
| Protocol 3: Benzyl Ester Deprotection | Yield | >90% | [7] |
| Purity | High | [7] |
Signaling Pathways and Applications
Peptides synthesized using this methodology are crucial tools in drug discovery and biochemical research. For instance, they can be used as enzyme inhibitors, receptor agonists or antagonists, or as probes to study signaling pathways.
The workflow for investigating a synthesized peptide's effect on a generic signaling pathway is depicted below.
Caption: Workflow for peptide bioactivity screening.
Conclusion
The use of this compound in a quasi-orthogonal protection strategy offers a robust and versatile approach for peptide synthesis. By carefully selecting deprotection conditions based on the differential acid lability of the Boc and benzyl groups, researchers can achieve selective bond cleavage and construct complex peptide molecules with high fidelity. The protocols and data presented here provide a comprehensive guide for the successful implementation of this strategy in a research and drug development setting.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of BOC-L-Alanine Benzyl Ester
Welcome to the technical support center for peptide synthesis. This guide provides detailed information for researchers, scientists, and drug development professionals on how to prevent racemization of BOC-L-Alanine benzyl (B1604629) ester during coupling reactions. Maintaining stereochemical integrity is critical for the biological activity and safety of synthetic peptides.[1]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with BOC-L-Alanine benzyl ester?
A1: Racemization is the conversion of a single pure enantiomer (like L-Alanine) into a mixture of both D and L forms.[2] During peptide coupling, the activated carboxyl group of this compound can lose its stereochemical configuration, leading to the incorporation of the undesired D-Alanine isomer into your peptide. This results in diastereomeric impurities that are often difficult to separate and can significantly alter the peptide's biological properties.[1] While urethane-protected amino acids like those with Boc groups are generally considered to have high optical purity upon activation, the risk of racemization is always present and must be actively managed.[3]
Q2: What is the primary mechanism of racemization during the coupling of BOC-protected amino acids?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][4] After the carboxyl group of this compound is activated by a coupling reagent, it can cyclize to form this planar intermediate. The proton on the alpha-carbon of the oxazolone (B7731731) is acidic and can be easily removed by a base in the reaction mixture. This deprotonation-reprotonation process scrambles the stereochemistry. The subsequent reaction with an amine can then produce a mixture of both L- and D-peptides.[2][4] A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[2]
Q3: Which factors influence the extent of racemization?
A3: Several factors in your reaction setup can influence the rate of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to inducing racemization than others.[5]
-
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[1][6]
-
Base: The strength and steric hindrance of the base used can affect the rate of alpha-proton abstraction.[7]
-
Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[2][8]
-
Temperature: Higher reaction temperatures can increase the rate of racemization.[8]
-
Activation Time: Longer times between the activation of the amino acid and the introduction of the amine component increase the opportunity for racemization.[8]
Q4: What is the role of additives like HOBt and Oxyma in preventing racemization?
A4: Additives are crucial for minimizing racemization, especially when using carbodiimide (B86325) coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[1][3] These carbodiimides form a highly reactive O-acylisourea intermediate with the BOC-amino acid, which is very susceptible to forming the problematic oxazolone.[1]
Additives like HOBt and Oxyma intercept this O-acylisourea intermediate to form a more stable active ester (an OBt- or Oxyma-ester).[1][9] This active ester is still reactive enough to form the desired peptide bond but is less prone to cyclizing into the oxazolone, thereby reducing the risk of racemization.[1][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant presence of diastereomeric impurity in the final product. | Inappropriate Coupling Reagent or Lack of Additive: Using a carbodiimide alone (e.g., DCC, DIC) without an additive is a common cause of racemization. | 1. Use Additives: Always use an additive like HOBt, HOAt, or Oxyma when using carbodiimides.[3][6] 2. Switch Reagent: Consider using onium salt reagents like HBTU, HATU, or COMU, which often result in lower racemization.[9] Oxyma-based reagents are considered superior to HOBt-based ones in minimizing racemization.[9][10] |
| Strong or Sterically Unhindered Base: Bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to racemization. | Use a Weaker/Hindered Base: Switch to a sterically hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[8] | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of oxazolone formation and subsequent racemization. | Lower the Temperature: Perform the coupling reaction at 0 °C or allow it to proceed at room temperature if kinetics permit. Avoid heating the reaction.[8] | |
| Prolonged Activation Time: Allowing the activated this compound to sit for an extended period before adding the amine component increases the chance of racemization. | Minimize Activation Time: Add the coupling reagent to a mixture of the amino acid and the amine component (in-situ activation). If pre-activation is necessary, keep the time to a minimum before adding the amine.[8] | |
| Low optical purity despite using additives. | Suboptimal Additive: While HOBt is effective, other additives may offer superior performance in suppressing racemization. | Use Advanced Additives: Oxyma and its derivatives, like Oxyma-B, have been shown to be even more effective than HOBt and HOAt in minimizing racemization.[9][11] |
| Solvent Effects: The polarity of the solvent can influence the racemization rate. | Optimize Solvent: While DMF is common, consider less polar solvents like dichloromethane (B109758) (DCM) if compatible with your reaction. |
Quantitative Comparison of Coupling Additives
The choice of additive can have a significant impact on the level of racemization. The data below illustrates the effectiveness of different additives in a model peptide coupling reaction.
| Coupling Conditions | Additive | % D-Isomer (Racemization) |
| Z-Phe-Val-OH + H-Pro-NH₂ | HOBt | 10.8 |
| Z-Phe-Val-OH + H-Pro-NH₂ | HOAt | 1.9 |
| Z-Phe-Val-OH + H-Pro-NH₂ | OxymaPure | 2.4 |
| Z-Phe-Val-OH + H-Pro-NH₂ | Oxyma-B | 1.5 |
Data adapted from studies on demanding coupling reactions known to be sensitive to racemization.
Recommendation: For couplings that are highly susceptible to racemization, Oxyma-B and HOAt are excellent choices. Oxyma-based reagents also offer a better safety profile as they are not explosive like HOBt and HOAt.[11]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed for the coupling of this compound to an amine component (H-AA-OR') with minimal racemization.
Materials:
-
This compound (1.0 eq)
-
Amine component hydrochloride salt (H-AA-OR'·HCl) (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 eq)
-
N-Methylmorpholine (NMM) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and Oxyma (1.2 eq) in anhydrous DCM or DMF.
-
Add the amine component hydrochloride salt (1.0 eq) to the mixture.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add N-Methylmorpholine (NMM) (1.0 eq) to the stirred solution to neutralize the hydrochloride salt.
-
Slowly add DIC (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude dipeptide by flash column chromatography on silica (B1680970) gel.
Protocol 2: Chiral HPLC Analysis for Quantifying Racemization
This method can be used to determine the percentage of the undesired D-diastereomer in your purified product.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® series).
Procedure:
-
Standard Preparation: If possible, synthesize a small amount of the authentic D-L diastereomer to serve as a reference standard.
-
Sample Preparation: Dissolve a small amount of your purified peptide product in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: Typically a mixture of hexane (B92381) and isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the diastereomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the peptide absorbs (e.g., 220 nm).
-
-
Analysis: Inject the sample onto the chiral column. The two diastereomers (L-L and D-L) should elute as separate peaks.
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: BOC-L-Alanine Benzyl Ester in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BOC-L-Alanine benzyl (B1604629) ester in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using BOC-L-Alanine benzyl ester in peptide synthesis?
A1: The primary side reactions encountered are racemization of the alanine (B10760859) residue, diketopiperazine formation at the dipeptide stage, and premature cleavage of the benzyl ester protecting group. Each of these can lead to impurities in the final peptide product and a reduction in overall yield.
Q2: What is racemization and why is it a concern with this compound?
A2: Racemization is the conversion of the L-alanine enantiomer into a mixture of both L- and D-isomers. This is a significant issue as the biological activity of a peptide is often highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[1][2] The presence of the D-isomer can lead to a loss of biological activity or even altered pharmacological effects.
Q3: Under what conditions is racemization of this compound most likely to occur?
A3: Racemization is most likely to occur during the activation and coupling steps of peptide synthesis. Factors that promote racemization include elevated temperatures, prolonged exposure to basic conditions, and the use of certain coupling reagents.[1][3] Over-activation of the carboxylic acid can also lead to the formation of intermediates that are prone to racemization.
Q4: What is diketopiperazine formation and when does it typically happen?
A4: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, particularly when proline or another amino acid with a flexible backbone is in the second position.[4][5] When BOC-L-Alanine is the N-terminal residue, the deprotected dipeptide can cyclize, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.[4]
Q5: How can the benzyl ester group be prematurely cleaved during synthesis?
A5: The benzyl ester is susceptible to cleavage under strong acidic conditions. While it is generally stable to the milder acidic conditions used for BOC deprotection (e.g., TFA in DCM), repeated exposure or prolonged treatment can lead to some degree of premature cleavage from the solid-phase resin.[6] This results in a lower overall yield of the desired full-length peptide.
Troubleshooting Guides
Issue 1: High Levels of D-Alanine Impurity Detected in the Final Peptide
Symptoms:
-
A peak corresponding to the diastereomeric impurity is observed in the HPLC chromatogram of the purified peptide.
-
Mass spectrometry analysis confirms the presence of a species with the same mass as the target peptide but with altered retention time.
-
Circular dichroism spectroscopy indicates a change in the secondary structure of the peptide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Elevated Coupling Temperature | Lower the reaction temperature during the coupling of this compound. Performing the coupling at 0°C can significantly reduce the rate of racemization.[1] |
| Excessive Base | Use the minimum amount of base necessary for the coupling reaction. The choice of base can also be critical; sterically hindered bases like N,N-diisopropylethylamine (DIEA) are often preferred. |
| Prolonged Activation Time | Minimize the pre-activation time of the this compound before adding it to the resin-bound peptide. |
| Choice of Coupling Reagent | Employ coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][7] |
| Solvent Polarity | Where possible, consider using less polar solvents for the coupling reaction, as this can sometimes reduce the extent of racemization.[1] |
Issue 2: Low Yield of the Target Peptide with a Significant Amount of a Small Molecular Weight Impurity
Symptoms:
-
The primary peak in the crude HPLC chromatogram corresponds to a small molecule, often identified as cyclo(Ala-Xaa) by mass spectrometry.
-
The overall yield of the full-length peptide is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Diketopiperazine (DKP) Formation | If the sequence is Ala-Pro or another susceptible dipeptide, consider using a pre-formed dipeptide (BOC-Ala-Xaa-OH) for the coupling step. This bypasses the vulnerable dipeptidyl-resin stage. |
| For BOC-based synthesis, utilizing in situ neutralization protocols can help to suppress DKP formation. | |
| If possible, synthesize the peptide on a 2-chlorotrityl chloride resin, as the steric bulk of the resin can inhibit the cyclization reaction. |
Issue 3: Gradual Decrease in Peptide Yield with Each Synthesis Cycle
Symptoms:
-
A consistent but small loss of peptide from the resin is observed throughout the synthesis.
-
Analysis of the cleavage solutions from each cycle reveals the presence of prematurely cleaved peptide fragments.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Premature Benzyl Ester Cleavage | Minimize the duration of the BOC deprotection step with TFA. Use the shortest time necessary for complete deprotection. |
| Consider using a more acid-stable linker if premature cleavage is a persistent issue, although this may require harsher final cleavage conditions.[6] | |
| Ensure that the TFA solution used for deprotection is fresh and free of any stronger acidic contaminants. |
Experimental Protocols
Protocol 1: Coupling of this compound with Reduced Racemization
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in dichloromethane (B109758) (DCM) for 30 minutes.
-
Amino Acid Activation: In a separate reaction vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of N,N-dimethylformamide (DMF).
-
Cooling: Cool the amino acid solution to 0°C in an ice bath.
-
Coupling Reagent Addition: Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the cooled amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours at 0°C.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, to remove any unreacted reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[8]
Protocol 2: Quantification of Racemization by Chiral HPLC
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the resulting amino acid mixture in a suitable buffer for HPLC analysis.
-
Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column (e.g., a crown ether-based or ligand-exchange column).
-
Separation and Quantification: Separate the D- and L-alanine enantiomers using an appropriate mobile phase. The degree of racemization can be quantified by integrating the peak areas of the two enantiomers.[1]
Visualizing Workflows and Mechanisms
Caption: Mechanism of racemization during peptide coupling.
Caption: Workflow of diketopiperazine formation.
Caption: Troubleshooting workflow for racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kilobio.com [kilobio.com]
Technical Support Center: BOC-L-Alanine Benzyl Ester Deprotection
Welcome to the technical support center for the deprotection of BOC-L-Alanine benzyl (B1604629) ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (BOC) protecting group from this substrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful deprotection reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the BOC deprotection of L-Alanine benzyl ester. Each problem is followed by potential causes and recommended solutions.
Issue 1: Incomplete or Slow Deprotection
Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after the standard reaction time. What could be the cause, and how can I drive the reaction to completion?
Potential Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to cleave the BOC group effectively.[1]
-
Low Reaction Temperature: Performing the reaction at 0 °C or room temperature might be too low for efficient deprotection, especially if the acid concentration is not optimal.[1]
-
Inadequate Reaction Time: The reaction may simply need more time to go to completion.[1]
-
Moisture Contamination: Water in the reaction mixture can hydrolyze the acid, reducing its effective concentration.
Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Common starting points are 20-50% TFA in DCM.[1][2] For resistant cases, neat TFA can be used, but caution is advised due to potential side reactions.[]
-
Elevate Reaction Temperature: Allow the reaction to warm to room temperature if performed at 0°C. Gentle heating may be required for particularly stubborn cases, but this should be monitored carefully to avoid side reactions.[1]
-
Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes) to determine the optimal reaction time.[2]
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent acid quenching.
Issue 2: Observation of Side Products
Question: I am observing unexpected spots on my TLC plate or peaks in my LC-MS chromatogram after the deprotection reaction. What are these side products, and how can I prevent their formation?
Potential Causes:
-
Benzyl Ester Cleavage: The benzyl ester is also susceptible to cleavage under strong acidic conditions, although it is generally more stable than the BOC group.
-
Trifluoroacetylation of the Amine: In TFA-mediated deprotections, the newly formed amine can be acylated by trifluoroacetic anhydride, a common impurity in TFA, or by the TFA itself under certain conditions.[]
-
Diketopiperazine Formation: Upon deprotection, the resulting amino acid ester can undergo intermolecular or intramolecular cyclization to form a diketopiperazine, especially if the free amine is present for an extended period, particularly under neutral or basic conditions during workup.[4]
Solutions:
-
Use Milder Acidic Conditions: Consider using a solution of HCl in an organic solvent like dioxane (e.g., 4M HCl in dioxane) or ethyl acetate (B1210297), which can be milder than TFA and may prevent benzyl ester cleavage.[1][5]
-
Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures to minimize side reactions.
-
Immediate Work-up: Once the reaction is complete, proceed with the work-up immediately to minimize the time the free amine is exposed to potentially reactive species.
-
Use Scavengers: While less common for alanine, in cases where sensitive functional groups are present, scavengers can be added to the reaction mixture to trap reactive carbocations generated during deprotection.
-
Careful Neutralization: During work-up, neutralize the excess acid carefully with a mild base like sodium bicarbonate solution at low temperatures.[2][4]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the BOC deprotection reaction?
A1: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
TLC: The deprotected product (the free amine) is more polar than the BOC-protected starting material and will have a lower Rf value. A common mobile phase for TLC analysis is a mixture of dichloromethane and methanol (B129727) (e.g., 9:1 v/v).[4] The spots can be visualized using a UV lamp (if the compound is UV active) or by staining with ninhydrin, which specifically detects primary amines (the product will turn purple/blue, while the starting material will not).
-
LC-MS: This technique provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[2]
Q2: What is the standard work-up procedure for a TFA-mediated BOC deprotection?
A2: A typical work-up procedure involves the following steps:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2]
-
To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene (B28343) or dichloromethane multiple times.[2][4]
-
The resulting product is the TFA salt of the amine. If the free amine is required for the next step, dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate until the aqueous layer is neutral or slightly basic.[2][4]
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate to obtain the deprotected L-Alanine benzyl ester.[1][4]
Q3: Can I use HCl instead of TFA for the deprotection?
A3: Yes, a solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in 1,4-dioxane (B91453) or HCl in ethyl acetate, is a common and effective alternative to TFA.[1][5] This reagent can sometimes offer better selectivity and avoid trifluoroacetylation side reactions.[]
Q4: Is the benzyl ester group stable under BOC deprotection conditions?
A4: The benzyl ester is generally stable to the acidic conditions used for BOC deprotection, particularly with TFA in DCM for a limited time. However, prolonged exposure to strong acids or harsher conditions can lead to its cleavage. If cleavage of the benzyl ester is a concern, using milder deprotection conditions is recommended.
Data Presentation
Table 1: Comparison of Common BOC Deprotection Conditions
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp | 30 min - 2 h | Most common method. Can cause trifluoroacetylation.[2][] |
| Trifluoroacetic Acid (TFA) | Neat | 100% | 0 to Room Temp | 15 min - 1 h | Harsher conditions, used for difficult deprotections.[] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | 0 to Room Temp | 30 min - 2 h | Good alternative to TFA, avoids trifluoroacetylation.[1] |
| Hydrogen Chloride (HCl) | Ethyl Acetate | Saturated Solution | 0 to Room Temp | 1 - 4 h | Milder option, may require longer reaction times. |
Experimental Protocols
Protocol 1: Standard BOC Deprotection using TFA/DCM
-
Dissolve BOC-L-Alanine benzyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the solution (typically 20-50% of the total volume).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene or DCM (3 x 10 mL) to remove residual TFA.[2]
-
The resulting TFA salt can be used directly or neutralized as described in the work-up FAQ.
Protocol 2: BOC Deprotection using 4M HCl in Dioxane
-
Dissolve this compound in a minimal amount of a co-solvent like DCM if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the product.
Mandatory Visualizations
Caption: Experimental Workflow for BOC Deprotection of L-Alanine Benzyl Ester.
Caption: Troubleshooting Logic for Incomplete BOC Deprotection.
References
Technical Support Center: Optimizing Coupling Efficiency of BOC-L-Alanine Benzyl Ester
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling reactions of BOC-L-Alanine benzyl (B1604629) ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for BOC-L-Alanine benzyl ester, and how do I choose the best one?
A1: The choice of coupling reagent is critical for achieving high yield and purity. The most common classes of reagents are carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.
-
Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred in solution-phase synthesis due to the water-solubility of its urea (B33335) byproduct, simplifying purification. The addition of 1-Hydroxybenzotriazole (HOBt) is highly recommended to suppress racemization and improve efficiency.
-
Aminium/Uronium Salts (e.g., HBTU, HATU): HBTU and especially HATU are known for their high efficiency and rapid reaction times, often leading to higher yields and less epimerization. HATU is particularly effective for sterically hindered or difficult couplings.
-
Phosphonium Salts (e.g., PyBOP): PyBOP is also a very efficient reagent that minimizes racemization. A key advantage is that the byproducts are less hazardous than those from some other reagents.
For routine couplings, EDC/HOBt is a good starting point. For challenging couplings, or when maximizing yield is critical, HATU is an excellent choice.
Q2: Which solvent is optimal for the coupling reaction?
A2: The choice of solvent can significantly impact reaction efficiency by influencing the solubility of reactants and intermediates.
-
Dichloromethane (DCM) and Chloroform (CHCl3): These are common solvents for solution-phase peptide coupling.
-
N,N-Dimethylformamide (DMF): DMF is a highly polar aprotic solvent that is excellent for solid-phase peptide synthesis (SPPS) and can also be used in solution-phase. It effectively solvates the growing peptide chain, which can help to prevent aggregation.
-
Acetonitrile (CH3CN): This is another suitable solvent, and in some cases, can provide better results than DCM.
The optimal solvent may depend on the specific amino acid being coupled to the this compound. It is often determined empirically.
Q3: What is the ideal temperature for the coupling reaction?
A3: Most coupling reactions are initially performed at 0°C to control the exothermic reaction of the activating agent and to minimize side reactions like racemization. The reaction is then typically allowed to warm to room temperature and stirred for several hours or overnight. For difficult couplings, slightly elevated temperatures (e.g., up to 50°C) can be considered, but this may increase the risk of racemization.
Q4: What are the common side reactions to be aware of?
A4: Several side reactions can occur during the coupling of this compound:
-
Racemization: The chiral integrity of the amino acid can be compromised, leading to the formation of the D-isomer. This is a significant concern and can be minimized by using additives like HOBt or by employing coupling reagents known for low racemization (e.g., HATU, PyBOP).
-
Diketopiperazine Formation: This can occur at the dipeptide stage, particularly in solid-phase synthesis.
-
Guanidinylation: If an excess of HBTU or HATU is used, it can react with the N-terminal amine, capping the peptide chain.
-
Dehydration of Asparagine and Glutamine: While not directly related to BOC-L-Alanine, if these residues are present elsewhere in the peptide, carbodiimide (B86325) reagents can cause dehydration of the side-chain amide to a nitrile.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inefficient Activation | Switch to a more powerful coupling reagent like HATU, especially for sterically hindered couplings. Ensure you are using the correct stoichiometry of reagents (see protocols below). |
| Incomplete Reaction | Extend the reaction time, allowing it to proceed overnight. Consider performing a "double coupling" where fresh amino acid and coupling reagents are added to the reaction mixture after the initial coupling period. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved before proceeding. You may need to try a different solvent system (e.g., switch from DCM to DMF). |
| Sub-optimal Temperature | Start the reaction at 0°C and then allow it to warm to room temperature. For difficult couplings, a slight increase in temperature might be beneficial, but monitor for racemization. |
| Degraded Reagents | Use fresh, high-quality coupling reagents and anhydrous solvents. Moisture can significantly hinder the reaction. |
Problem 2: Presence of Impurities or Side Products
| Possible Cause | Recommended Solution |
| Racemization | Add HOBt to carbodiimide-mediated couplings. Use a coupling reagent known for low racemization, such as HATU or PyBOP. Maintain a low temperature during the initial activation and coupling steps. |
| Formation of Urea Byproduct (with DCC/EDC) | If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash. For DCC, the urea is largely insoluble and can be removed by filtration. |
| Unreacted Starting Material | This indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield." Ensure accurate measurement of all reagents. |
| Side reactions from protecting groups | Ensure that the acidic conditions used for Boc deprotection are not prematurely cleaving the benzyl ester. For solid-phase synthesis, using a PAM resin can increase the stability of the benzyl ester linkage. |
Quantitative Data
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent/Additive | Typical Yield | Typical Reaction Time | Key Advantages | Key Disadvantages |
| EDC/HOBt | Good to High | 12-24 hours | Cost-effective, water-soluble byproduct (EDC). | Slower reaction times, potential for racemization without HOBt. |
| HBTU/Base | High (>90%) | < 60 minutes | Fast, efficient, less racemization than carbodiimides alone. | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU/Base | Very High (>95%) | < 30 minutes | Very fast, highly effective for difficult couplings, low epimerization. | Higher cost, potential for guanidinylation. |
| PyBOP/Base | High (>90%) | < 60 minutes | Efficient, byproducts are less hazardous. |
Yields are estimations based on typical peptide couplings and may vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Coupling using EDC/HOBt
This protocol is a standard procedure for solution-phase peptide synthesis.
-
Dissolve Reactants: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve BOC-L-Alanine (1.0 equivalent) and the desired amino acid benzyl ester hydrochloride (1.0 equivalent) in an anhydrous solvent (e.g., DCM, DMF, or CHCl3).
-
Add Base: Add a tertiary amine base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to neutralize the hydrochloride salt.
-
Cool the Mixture: Cool the reaction mixture to 0°C in an ice bath.
-
Add HOBt and EDC: Add HOBt (1.2 equivalents) to the mixture, followed by the slow addition of EDC (1.2 equivalents).
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Coupling using HATU
This protocol is suitable for both solution-phase and solid-phase synthesis and is particularly effective for rapid and efficient couplings.
-
Pre-activation: In a separate flask under an inert atmosphere, dissolve BOC-L-Alanine (1.0 equivalent) and HATU (1.0 equivalent) in an anhydrous solvent (e.g., DMF). Add DIPEA (2.0 equivalents) and stir for 2-5 minutes to pre-activate the amino acid.
-
Add Amine Component: To the pre-activated mixture, add the desired amino acid benzyl ester (dissolved in a minimal amount of anhydrous DMF if necessary).
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress using a suitable method (e.g., TLC or LC-MS).
-
Work-up (for solution-phase):
-
Once the reaction is complete, dilute with a solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the coupling of this compound.
Caption: Troubleshooting decision tree for low coupling yield.
Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester
This technical support guide is designed for researchers, scientists, and drug development professionals purification of peptides containing BOC-L-Alanine benzyl (B1604629) ester via High-Performance Liquid Chromatography (HPLC). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to assist in your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of peptides containing BOC-L-Alanine benzyl ester.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic nature of the BOC and benzyl ester groups can promote aggregation. 2. Secondary Interactions: Ionic interactions between the peptide and residual silanols on the HPLC column. 3. Column Overload: Injecting too much sample for the column's capacity. | 1. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or acetonitrile (B52724) before diluting with the initial mobile phase. 2. Adjust Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to minimize silanol (B1196071) interactions.[1] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates.[1] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume. |
| Unexpected Peaks in Chromatogram | 1. Incomplete Deprotection: Residual protecting groups from synthesis. 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[2] 3. Racemization: Isomerization of amino acids during synthesis.[2][3] 4. BOC Group Instability: Partial cleavage of the BOC group by the acidic mobile phase (TFA). | 1. Optimize Synthesis/Cleavage: Review the SPPS and cleavage protocols to ensure complete reactions. 2. LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks and correlate them with expected side products. 3. Use a Shallow Gradient: A slower, more gradual gradient can improve the resolution of closely eluting impurities. |
| No or Low Recovery of Peptide | 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent. 2. Irreversible Adsorption: The peptide may be sticking irreversibly to the column. 3. Precipitation on Column: The peptide may be precipitating at the head of the column upon injection. | 1. Test Solubility: Experiment with different solvent systems for sample preparation. 2. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute strongly bound material. 3. Sample Solvent Matching: Ensure the injection solvent is compatible with the initial mobile phase to prevent precipitation. |
| Baseline Drift | 1. TFA Concentration Mismatch: A difference in TFA concentration between mobile phase A and B can cause a drifting baseline, especially at low UV wavelengths. 2. Contaminated Mobile Phase: Impurities in the water or acetonitrile. | 1. Equilibrate Column Thoroughly: Ensure the column is fully equilibrated with the initial mobile phase before injection. 2. Use High-Purity Solvents: Utilize HPLC-grade water and acetonitrile. 3. Prepare Fresh Mobile Phases: Make fresh mobile phases daily. |
Frequently Asked Questions (FAQs)
Q1: How does the this compound modification affect my peptide's behavior in reverse-phase HPLC?
A1: Both the tert-butoxycarbonyl (BOC) and the benzyl ester are hydrophobic protecting groups.[1] Their presence will significantly increase the overall hydrophobicity of your peptide, leading to a longer retention time on a reverse-phase HPLC column compared to its unprotected counterpart. This increased retention can be advantageous for separating the target peptide from more polar impurities.
Q2: Is there a risk of the BOC or benzyl ester groups being cleaved during HPLC purification?
A2: The benzyl ester is generally stable to the acidic conditions (0.1% TFA) used in standard reverse-phase HPLC for peptide purification.[4] However, the BOC group is acid-labile and can be partially cleaved by TFA, especially if the peptide fractions are left at room temperature for extended periods. It is advisable to process the collected fractions promptly, for instance by immediate lyophilization.
Q3: What are the most common impurities I should expect to see?
A3: Common impurities in synthetic peptides include deletion sequences (peptides missing an amino acid), truncated sequences (incomplete peptide chains), and peptides with incomplete deprotection of side-chain protecting groups.[2] For peptides containing this compound, you might also see the BOC-deprotected version of your target peptide.
Q4: What is a good starting gradient for purifying my this compound-containing peptide?
A4: A good starting point is a linear gradient of 5% to 95% mobile phase B (0.1% TFA in acetonitrile) over 30 minutes, with mobile phase A being 0.1% TFA in water.[1] The optimal gradient will depend on the overall sequence and properties of your specific peptide.
Q5: How can I confirm the identity of my purified peptide and any impurities?
A5: The most effective way to confirm the identity of your peptide and characterize impurities is by using liquid chromatography-mass spectrometry (LC-MS). This will provide the molecular weight of the main peak and any other significant peaks in your chromatogram.
Quantitative Data Summary
The following table provides a representative summary of HPLC parameters and expected results for the purification of a hypothetical peptide containing this compound. Note that these values are illustrative and will vary depending on the specific peptide sequence and HPLC system.
| Parameter | Value | Notes |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm | A standard C18 column is a good starting point. |
| Mobile Phase A | 0.1% TFA in Water | --- |
| Mobile Phase B | 0.1% TFA in Acetonitrile | --- |
| Flow Rate | 1.0 mL/min | --- |
| Detection Wavelength | 220 nm | For detection of the peptide backbone. |
| Gradient | 20-80% B over 40 min | This is a shallow gradient to ensure good separation. |
| Expected Retention Time | 25-35 min | Highly dependent on the peptide sequence. |
| Typical Purity after 1st Pass | >95% | --- |
| Potential Impurity (Δ Mass) | -100 Da | Corresponds to the loss of the BOC group. |
| Potential Impurity (Δ Mass) | -57 Da | Corresponds to the deletion of a Glycine residue. |
Experimental Protocol: HPLC Purification
This protocol outlines a standard method for the purification of a peptide containing this compound.
1. Materials:
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMSO, then dilute with Mobile Phase A) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 95% B (linear gradient)
-
45-50 min: 95% B
-
50-55 min: 95% to 5% B (linear gradient)
-
55-60 min: 5% B (re-equilibration)
-
5. Purification and Analysis:
-
Equilibrate the column with 5% B for at least 15 minutes.
-
Inject the prepared sample.
-
Collect fractions corresponding to the major peak(s).
-
Analyze the purity of the collected fractions using an analytical HPLC with a faster gradient.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues for peptides containing this compound.
Caption: A logical workflow for troubleshooting HPLC purification.
References
Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for managing peptide aggregation during solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peptide aggregation, particularly within the context of Boc-protected amino acid chemistry.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis, the growing peptide chain is covalently attached to an insoluble resin support. Peptide aggregation refers to the self-association of these growing peptide chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures, such as β-sheets, which can render the peptide chains inaccessible to reagents.[1][2] This phenomenon is a significant cause of incomplete or failed syntheses, particularly for sequences longer than 20 amino acids or those containing hydrophobic residues.[1]
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several indicators can suggest that your peptide is aggregating on the resin during synthesis:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[2][3]
-
Slow or Incomplete Reactions: You may observe a positive ninhydrin (B49086) (Kaiser) or TNBS test after a coupling step, which indicates the presence of unreacted free amines.[1][3] Similarly, the removal of the N-terminal protecting group (e.g., Fmoc or Boc) may be sluggish or incomplete.
-
Physical Clumping: The resin may become sticky and clump together.[3]
-
Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[3][4]
Q3: Which types of peptide sequences are most prone to aggregation?
A3: Sequences that are often termed "difficult sequences" are particularly susceptible to aggregation.[4] These typically include:
-
Peptides with a high content of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[1][4]
-
Sequences containing β-branched amino acids.[4]
-
Peptides capable of forming stable secondary structures through intra-chain hydrogen bonding, which can involve amino acids like Glutamine (Gln), Serine (Ser), and Threonine (Thr).[1]
Q4: What is the role of BOC-L-Alanine benzyl (B1604629) ester in SPPS, and does it specifically help manage aggregation?
A4: BOC-L-Alanine benzyl ester is a standard protected amino acid derivative used in Boc-based solid-phase peptide synthesis.[5][6][7] The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl ester protects the C-terminus. While it is a fundamental building block for introducing an Alanine residue into a peptide sequence, it is not specifically recognized as an agent for actively managing or preventing aggregation.[5][8][9] Strategies to combat aggregation typically involve the use of specialized reagents or modifications to the synthesis protocol rather than the use of a standard protected amino acid.
Troubleshooting Guides
Issue 1: Suspected On-Resin Aggregation
Symptoms:
-
Positive Kaiser test after coupling.
-
Shrinking of the resin matrix.
-
Difficulty in solvent filtration.
Troubleshooting Steps:
-
Improve Solvation: The primary approach to disrupting aggregation is to improve the solvation of the peptide-resin complex.[1]
-
Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) to more polar, dipolar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (B87167) (DMSO).[1][2][10] A mixture of 25% DMSO in DMF can be particularly effective.[1]
-
Chaotropic Salts: Introduce chaotropic salts like LiCl or KSCN into the coupling and washing steps.[2][3] These salts disrupt hydrogen bonding networks.
-
-
Modify Coupling and Deprotection Conditions:
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help to disrupt secondary structures.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate coupling and deprotection steps, potentially reducing the time available for aggregation to occur.[2][11]
-
Extended Reaction Times: For difficult couplings, increasing the reaction time or performing a double coupling can improve efficiency.[1]
-
-
Incorporate Structure-Disrupting Elements:
-
Backbone Protection: For particularly difficult sequences, consider incorporating derivatives with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups.[2] These are typically introduced every six to seven residues to effectively disrupt aggregation.[2]
-
Pseudoproline Dipeptides: The insertion of pseudoproline dipeptides can break up the regular hydrogen-bonding patterns that lead to aggregation.[1][11]
-
Issue 2: Low Yield and Purity of the Final Peptide
Symptoms:
-
Crude peptide analysis by HPLC shows multiple peaks and low purity.
-
Mass spectrometry analysis reveals deletion or truncated sequences.
Troubleshooting Steps:
-
Optimize Resin Choice and Loading:
-
Review Synthesis Strategy:
-
Test Cleavage: For peptides longer than 20 amino acids, it is highly recommended to perform small test cleavages at intermediate steps to monitor the assembly process.[1] This allows for the early detection of any synthesis problems.
-
Choice of Protecting Groups: The selection of side-chain protecting groups can influence solvation. For instance, using Trt derivatives for Ser and Thr, or Tfa for Lys, can sometimes be beneficial.[1]
-
-
Post-Synthesis Purification Challenges:
-
Solubility Issues: If the cleaved peptide has poor solubility, this can be a consequence of aggregation carrying over from the solid phase.[2]
-
Solubilizing Agents: For purification, consider using additives in the mobile phase, such as organic acids (e.g., formic acid, acetic acid) or chaotropic agents, to improve the solubility of the crude peptide.
-
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines the fundamental steps for one cycle of amino acid addition in Boc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent, such as DCM.
-
Boc Deprotection:
-
Washing: Wash the resin with DCM (3x) to remove the TFA.[12]
-
Neutralization:
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (e.g., Boc-L-Alanine-OH) (3 equivalents relative to the resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.[12]
-
Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.[12]
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.[12]
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.[4][12] If the test is positive (indicating free amines), the coupling step should be repeated.[12]
-
Washing: Wash the resin with DMF and DCM to prepare for the next cycle.
Protocol 2: Coupling with a Chaotropic Salt to Disrupt Aggregation
This protocol is an adaptation for a manual coupling step when aggregation is suspected.
-
Deprotection and Neutralization: Perform the Boc deprotection and neutralization steps as described in Protocol 1.
-
Chaotropic Wash: Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF.
-
Coupling:
-
Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test.[3] After completion, wash the resin thoroughly with DMF to remove the chaotropic salt.[3]
Data Presentation
Table 1: Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Class | Advantages | Potential Issues |
| HBTU/DIEA | Aminium Salt | Fast reaction times, high coupling efficiency.[12] | Can react with the unprotected N-terminus if used in large excess.[12] |
| PyBOP/DIEA | Phosphonium Salt | Very effective for sterically hindered couplings.[12] | More expensive than carbodiimides.[12] |
| DCC | Carbodiimide | Inexpensive and widely used. | Can cause racemization; produces an insoluble byproduct (DCU). |
Visualizations
Caption: A typical workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 51814-54-1 [sigmaaldrich.com]
- 7. This compound | C15H21NO4 | CID 10972741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Boc-3-Iodo-L-alanine benzyl ester | 108957-20-6 | Benchchem [benchchem.com]
- 9. Buy N-Benzyl-Boc-DL-alanine [smolecule.com]
- 10. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
BOC-L-Alanine benzyl ester stability in acidic deprotection conditions
Welcome to the technical support center for BOC-L-Alanine benzyl (B1604629) ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the acidic deprotection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the benzyl ester group during the acidic deprotection of the BOC group on L-Alanine?
A1: The BOC/benzyl ester protecting group strategy is considered "quasi-orthogonal."[1] This means that while both groups are susceptible to cleavage by acid, their removal requires different acid strengths. The BOC group is labile to milder acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, conditions under which the benzyl ester is generally stable.[2][3] However, prolonged or repeated exposure to these acidic conditions, especially in solid-phase peptide synthesis, can lead to a minor degree of benzyl ester cleavage.[4] For complete cleavage of the benzyl ester, stronger acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) are typically required.[2]
Q2: What are the standard acidic conditions for selectively removing the BOC group from BOC-L-Alanine benzyl ester?
A2: The most common and effective reagents for selective BOC group removal are:
-
Trifluoroacetic acid (TFA): Typically used in a 25-50% solution in a solvent like dichloromethane (B109758) (DCM). The reaction is usually rapid, often completing within 30 minutes to 2 hours at room temperature.[5][6]
-
Hydrogen chloride (HCl) in dioxane: A 4M solution of HCl in dioxane is a standard reagent for BOC deprotection. This method is often considered milder and can provide better selectivity in the presence of other acid-sensitive groups.[7][8][9] The reaction is typically complete within 30 minutes to a few hours at room temperature.[7][10]
Q3: Can the benzyl ester be cleaved under the conditions used for BOC deprotection?
A3: While generally stable, some cleavage of the benzyl ester can occur, particularly with prolonged reaction times or repeated deprotection cycles.[4] The extent of cleavage is usually minimal under standard BOC deprotection protocols. If significant cleavage of the benzyl ester is observed, it may be necessary to reduce the reaction time, lower the temperature, or use a milder acidic reagent (e.g., switching from TFA to HCl in dioxane).
Q4: What are the common side reactions during BOC deprotection, and how can they be minimized?
A4: The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage of the BOC group.[11] In the case of L-Alanine, which has a non-nucleophilic side chain, this is less of a concern for the amino acid itself. However, if other sensitive functional groups are present in the molecule, this can be an issue. To mitigate this, scavengers such as anisole (B1667542), thioanisole, or triethylsilane (TES) are often added to the reaction mixture to trap the tert-butyl cation. Another potential side reaction when using TFA is the trifluoroacetylation of the newly deprotected amine. This can be minimized by careful work-up procedures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete BOC Deprotection | 1. Insufficient acid concentration or equivalents.2. Short reaction time.3. Low reaction temperature.4. Poor quality of reagents. | 1. Increase the concentration of the acid (e.g., use 50% TFA in DCM) or the number of equivalents.2. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.3. Ensure the reaction is run at room temperature, as lower temperatures can slow down the deprotection.4. Use fresh, high-quality reagents, especially anhydrous solvents. |
| Significant Cleavage of the Benzyl Ester | 1. Reaction time is too long.2. Acid concentration is too high.3. Reaction temperature is elevated. | 1. Carefully monitor the reaction and stop it as soon as the BOC deprotection is complete.2. Reduce the acid concentration (e.g., try 25% TFA in DCM instead of 50%).3. Consider switching to a milder deprotection reagent, such as 4M HCl in dioxane.4. Ensure the reaction is carried out at room temperature or below (0 °C). |
| Formation of Side Products (e.g., t-butylated species) | 1. Presence of nucleophilic functional groups in the substrate.2. Absence of a scavenger. | 1. Add a scavenger, such as anisole (5% v/v) or triethylsilane (5% v/v), to the reaction mixture to trap the tert-butyl cation. |
| Low Yield of the Deprotected Product | 1. Incomplete reaction.2. Product loss during work-up.3. Degradation of the product. | 1. Address the points for "Incomplete BOC Deprotection."2. For the TFA salt of the product, precipitation with a non-polar solvent like cold diethyl ether can improve recovery.[12]3. If the product is unstable, minimize the exposure to strong acid and perform the work-up promptly. |
Experimental Protocols
Protocol 1: BOC Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Scavenger Addition (Optional but Recommended): Add a scavenger, such as anisole or triethylsilane (1.5-2.0 equivalents).
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To isolate the TFA salt, add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
To obtain the free amine, carefully neutralize the reaction mixture with a base such as saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent.
-
Protocol 2: BOC Deprotection using HCl in Dioxane
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (B91453) (approximately 10 mL per gram of substrate) in a round-bottom flask with a magnetic stirrer.[12]
-
HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form during the reaction.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the hydrochloride salt as a solid.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Visualizations
Caption: General workflow for the acidic deprotection of this compound.
Caption: Troubleshooting logic for BOC deprotection of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Alternative mild deprotection methods for BOC-L-Alanine benzyl ester
Welcome to the technical support center for the deprotection of BOC-L-Alanine benzyl (B1604629) ester. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on alternative, mild deprotection methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in deprotecting BOC-L-Alanine benzyl ester?
The main challenge is the selective removal of the tert-butyloxycarbonyl (BOC) group without cleaving the acid-sensitive benzyl ester. Standard strong acid conditions, such as high concentrations of trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can lead to the loss of both protecting groups.[1][2] Another potential issue is racemization of the chiral center of the alanine (B10760859) residue under harsh reaction conditions.
Q2: Beyond standard TFA and HCl, what are some milder deprotection alternatives?
Several milder methods have been developed to avoid the harshness of traditional reagents. These include using oxalyl chloride in methanol (B129727), aqueous phosphoric acid, and thermal deprotection in water.[3][4][5] These methods often offer greater selectivity and tolerance for other acid-sensitive functional groups.
Q3: Can the BOC group be removed under basic or neutral conditions?
While less common, some methods for BOC deprotection under basic or neutral conditions exist. These are typically substrate-dependent and may involve reagents like sodium carbonate in refluxing DME or thermolytic cleavage by heating in a suitable solvent.[3][6] For substrates sensitive to any acid, these routes can be valuable alternatives.
Troubleshooting Guide
Problem 1: My benzyl ester is being cleaved along with the BOC group.
-
Potential Cause: The acidic conditions are too harsh.
-
Solution:
-
Switch to a Milder Acidic Reagent: Instead of TFA or HCl in dioxane, consider using aqueous phosphoric acid, which has been shown to be selective for BOC deprotection in the presence of benzyl esters.[1][4]
-
Use a Non-Acidic Method: The oxalyl chloride/methanol system is reported to be very mild and tolerant of acid-labile esters.[7]
-
Modify Reaction Conditions: If using a traditional acid, lowering the reaction temperature and carefully monitoring the reaction progress can sometimes provide a window of selectivity.
-
Problem 2: The BOC deprotection is incomplete or very slow.
-
Potential Cause: The deprotection conditions are too mild for your specific substrate or there are issues with reagent quality.
-
Solution:
-
Increase Reagent Equivalents: For the oxalyl chloride method, ensuring at least 3 equivalents of the reagent are used is critical for driving the reaction to completion.[3]
-
Slightly Increase Temperature: If performing the reaction at 0°C, allowing it to warm to room temperature may increase the reaction rate without significantly impacting the benzyl ester.
-
Ensure Anhydrous Conditions (for certain methods): For methods like HCl in organic solvents, the presence of water can affect the reaction efficiency. Ensure you are using dry solvents.
-
Problem 3: I am observing side products, such as t-butylation of my deprotected amine.
-
Potential Cause: The tert-butyl cation generated during deprotection can be trapped by nucleophiles in the reaction mixture, including the deprotected amine.[2]
-
Solution:
-
Add a Scavenger: Including a scavenger such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) in the reaction mixture can help to trap the tert-butyl cation and prevent unwanted side reactions.
-
Quantitative Data Summary
The following table summarizes the reaction conditions for various mild BOC deprotection methods.
| Deprotection Method | Reagent & Solvent | Temperature | Time | Yield (%) | Notes |
| Oxalyl Chloride | 3 equiv. (COCl)₂ in Methanol | Room Temp | 1 - 4 h | Up to 90% | Tolerant of acid-labile esters.[7] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ in Toluene (B28343) | 40 - 50 °C | 3 - 14 h | High | Selective for BOC over benzyl esters.[1] |
| Refluxing Water | Deionized Water | 100 °C | ~12 min | 90 - 97% | Environmentally friendly; benzyl group is preserved.[5] |
Experimental Protocols
Protocol 1: BOC Deprotection using Oxalyl Chloride in Methanol
This method is known for its mildness and tolerance of acid-sensitive groups.[3]
-
Preparation: In a dry round-bottom flask equipped with a stir bar, dissolve the this compound (1.0 equiv.) in methanol (to a concentration of ~17 mg/mL).
-
Reagent Addition: Stir the solution at room temperature for 5 minutes. Carefully add oxalyl chloride (3.0 equiv.) to the solution via syringe. A slight increase in temperature and sputtering may be observed.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can then be purified by standard methods if necessary.
Protocol 2: BOC Deprotection using Aqueous Phosphoric Acid
This protocol offers a "green" and selective alternative for BOC removal.[1]
-
Preparation: Dissolve the this compound (1.0 equiv.) in toluene (approx. 1 mL per gram of substrate).
-
Reagent Addition: Add 85% aqueous phosphoric acid to the mixture.
-
Reaction: Heat the reaction mixture to 40-50°C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 3 to 14 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Visualizations
Caption: Workflow for selecting a BOC deprotection method.
Caption: Troubleshooting flowchart for BOC deprotection.
References
- 1. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Determining the Enantiomeric Purity of BOC-L-Alanine Benzyl (B1604629) Ester.
The enantiomeric purity of chiral building blocks like N-tert-butoxycarbonyl-L-alanine benzyl ester (BOC-L-Alanine benzyl ester) is a critical quality attribute in the synthesis of peptides and pharmaceuticals. The presence of the undesired D-enantiomer can significantly impact the biological activity, efficacy, and safety of the final drug substance. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the determination of the enantiomeric purity of this compound, supported by experimental protocols and performance data.
Comparison of Analytical Methods
Chiral HPLC is a widely used and robust technique for the direct analysis of the enantiomeric purity of this compound. Alternative methods such as chiral GC and CE offer different advantages in terms of sensitivity and sample consumption but may require derivatization or more complex method development.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile enantiomers (often after derivatization) on a chiral capillary column. | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector. |
| Sample Preparation | Typically minimal; dissolution in a suitable solvent. | Derivatization is usually required to increase volatility. This involves deprotection of the Boc group followed by reaction with a chiral or achiral derivatizing agent. | Dissolution in the background electrolyte. |
| Instrumentation | HPLC system with a chiral column, pump, autosampler, and UV detector. | Gas chromatograph with a chiral capillary column, injector, oven, and a flame ionization detector (FID) or mass spectrometer (MS). | Capillary electrophoresis system with a capillary, high-voltage power supply, and detector (typically UV). |
| Advantages | - Direct analysis without derivatization- Well-established and robust methods- High accuracy and precision | - High resolution and efficiency- High sensitivity, especially with MS detection | - High separation efficiency- Low sample and reagent consumption- Fast method development |
| Disadvantages | - Cost of chiral columns- Can consume larger volumes of solvents | - Derivatization can be complex, time-consuming, and may introduce analytical errors- Not suitable for non-volatile or thermally labile compounds | - Lower concentration sensitivity compared to HPLC and GC- Reproducibility can be challenging |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on a well-established protocol for the separation of BOC-Alanine enantiomers and is directly applicable to the benzyl ester derivative.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: 20 mM ammonium (B1175870) acetate (B1210297) in methanol/water (90:10, v/v), pH 6.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Expected Performance: This method is expected to provide baseline resolution of the D- and L-enantiomers of BOC-Alanine benzyl ester. The retention times will be influenced by the benzyl ester group but the enantioselectivity is primarily governed by the interaction of the BOC-alanine moiety with the chiral stationary phase.
Method 2: Chiral Gas Chromatography (GC) - A Potential Alternative
Direct GC analysis of this compound is not feasible due to its low volatility. A derivatization step is necessary.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization Protocol (A General Approach):
-
Deprotection: The N-Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
Derivatization: The resulting alanine (B10760859) benzyl ester is then derivatized to increase its volatility. A common approach is acylation with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).
Chromatographic Conditions (Starting Point):
-
Column: Chirasil-Val or a cyclodextrin-based chiral capillary column (e.g., Rt-βDEX).
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure elution of the derivatized enantiomers.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: FID or MS.
Expected Performance: With successful derivatization, chiral GC can offer very high resolution and sensitivity. The retention times will be dependent on the specific derivative and the temperature program used.
Method 3: Chiral Capillary Electrophoresis (CE) - A Potential Alternative
Chiral CE is a powerful technique for enantiomeric separations, often utilizing cyclodextrins as chiral selectors in the background electrolyte.
Instrumentation:
-
Capillary electrophoresis system with a fused-silica capillary, a high-voltage power supply, and a UV detector.
Electrophoretic Conditions (Starting Point):
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): A buffer such as phosphate (B84403) or borate (B1201080) at a suitable pH (e.g., pH 2.5 to 7.0), containing a chiral selector.
-
Chiral Selector: A neutral or charged cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, or sulfated-β-cyclodextrin) at a concentration range of 5-20 mM.
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 200-210 nm).
-
Injection: Hydrodynamic injection (pressure or gravity).
Expected Performance: Chiral CE can provide very high efficiency separations with sharp peaks. The migration times of the enantiomers will depend on their interaction with the chiral selector and the electroosmotic flow. Method development involves optimizing the type and concentration of the chiral selector and the pH of the BGE.
Data Presentation
The following table summarizes the expected performance characteristics of the described methods. Actual values for Chiral GC and CE would require experimental determination for this compound.
| Parameter | Chiral HPLC (Expected) | Chiral GC (Potential) | Chiral CE (Potential) |
| Resolution (Rs) | > 1.5 | High resolution is achievable | High resolution is achievable |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes (excluding derivatization) | 5 - 15 minutes |
| Limit of Detection (LOD) | Low ng range | pg range (with MS) | ng range |
| Limit of Quantitation (LOQ) | Low ng range | pg range (with MS) | ng range |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the different analytical techniques.
Caption: Experimental workflow for Chiral HPLC analysis.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of protected peptides is a critical step. The use of protecting groups like tert-butyloxycarbonyl (BOC) is standard practice, but it introduces unique challenges and considerations for mass spectrometry (MS) analysis. This guide provides an objective comparison of analytical strategies for peptides containing BOC-L-Alanine benzyl (B1604629) ester, supported by experimental data and detailed protocols to aid in method selection and optimization.
The incorporation of a BOC protecting group on an amino acid, such as in BOC-L-Alanine benzyl ester, significantly influences the peptide's behavior during mass spectrometric analysis. The labile nature of the BOC group can lead to in-source decay or specific fragmentation patterns under common ionization techniques like Electrospray Ionization (ESI). Understanding these characteristics is paramount for accurate molecular weight determination and structural elucidation. This guide explores the nuances of ESI-based analysis and compares it with alternative approaches, including the use of a "softer" ionization method, Matrix-Assisted Laser Desorption/Ionization (MALDI), and the analysis of the peptide following deprotection.
The Challenge of Labile Protecting Groups in ESI-MS
Electrospray Ionization (ESI) is a widely used technique for peptide analysis due to its compatibility with liquid chromatography (LC) and its ability to produce multiply charged ions from large molecules. However, the energy associated with the ESI process can be sufficient to induce the fragmentation of labile protecting groups like BOC, even before intentional fragmentation in the collision cell. This "in-source" fragmentation can complicate spectral interpretation by showing peaks corresponding to the deprotected peptide or fragments of the protecting group itself.
During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), BOC-protected peptides exhibit characteristic fragmentation patterns. The MS/MS spectra of peptides containing a BOC group are often dominated by neutral losses corresponding to components of the BOC moiety. Specifically, the CID spectra of [M+Na]+ ions of N-Boc derivatives show abundant ions resulting from the loss of isobutylene (B52900) ([M+Na-C4H8]+) and the loss of the entire BOC group ([M+Na-Boc+H]+)[1]. These characteristic losses can be diagnostically useful but may also compete with the desired peptide backbone fragmentation, potentially reducing the amount of sequence-informative b- and y-ions.
Alternative Analytical Strategies: A Head-to-Head Comparison
To mitigate the challenges associated with the lability of the BOC group, researchers can consider several alternative analytical strategies. Here, we compare three primary approaches: ESI-MS/MS of the BOC-protected peptide, MALDI-MS of the BOC-protected peptide, and ESI-MS/MS of the deprotected peptide.
Comparison 1: Ionization Techniques - ESI vs. MALDI
A key consideration for analyzing peptides with labile protecting groups is the choice of ionization technique. While ESI is a "soft" ionization method, MALDI is often considered even gentler and can reduce the extent of in-source fragmentation for sensitive molecules[2].
| Feature | ESI-MS/MS of BOC-Protected Peptide | MALDI-MS of BOC-Protected Peptide |
| In-Source Fragmentation | Prone to in-source loss of the BOC group, complicating the parent ion spectrum. | Generally less in-source fragmentation, leading to a cleaner molecular ion region. Optimized protocols can further reduce fragmentation[3]. |
| Fragmentation Control | Fragmentation is controlled in the collision cell (MS/MS), but can be complex due to competing fragmentation of the BOC group and the peptide backbone. | Fragmentation (in MALDI-TOF/TOF) can be controlled, and the reduced initial fragmentation can lead to simpler product ion spectra. |
| Compatibility | Directly compatible with online liquid chromatography (LC-MS/MS) for complex mixture analysis. | Typically an offline technique, though LC-MALDI workflows exist. |
| Throughput | High-throughput with autosamplers. | High-throughput for plate-based analysis. |
Experimental Data Summary:
Studies comparing ESI and MALDI for general peptide analysis have shown that the two techniques can be complementary, with differences in the types of peptides that are preferentially ionized[4][5]. For protected peptides, a key advantage of MALDI is the ability to optimize the matrix and sample preparation to minimize fragmentation. An operationally simple method using dithranol as a matrix with CsCl as an additive has been shown to greatly reduce fragmentation by promoting the formation of stable Cs+ adducts[3]. This leads to cleaner spectra that are easier to interpret.
Comparison 2: Protecting Group Strategy - BOC vs. Alternatives (Fmoc)
The choice of N-terminal protecting group has a profound impact on the fragmentation behavior in MS/MS. While this guide focuses on this compound, a comparison with the commonly used Fluorenylmethyloxycarbonyl (Fmoc) group is instructive.
| Feature | BOC-Protected Peptides | Fmoc-Protected Peptides |
| Characteristic MS/MS Fragments | Dominated by losses of isobutylene (56 Da) and the entire BOC group (100 Da) from the precursor ion[1]. | Fragmentation is typically characterized by the loss of the Fmoc group. |
| Backbone Fragmentation | The lability of the BOC group can sometimes suppress the formation of sequence-informative b- and y-ions. | Generally provides clear b- and y-ion series for peptide sequencing. |
| Deprotection Chemistry | Acid-labile (e.g., TFA)[6]. | Base-labile (e.g., piperidine)[6]. |
Experimental Data Summary:
A comparative study on the fragmentation of N-Boc, N-Fmoc, and N-Z protected peptides revealed distinct fragmentation pathways[1]. The MS2 CID spectra of the sodium adducts of N-Boc derivatives consistently show major losses related to the BOC group. In contrast, the spectra of N-Fmoc and N-Z derivatives are characterized by other fragmentation patterns, such as the loss of formamide (B127407) in the specific derivatives studied[1]. This highlights that the choice of protecting group is a critical parameter that dictates the fragmentation behavior and the strategy for data interpretation.
Comparison 3: Analytical Workflow - Protected vs. Deprotected Peptide
A common and often straightforward approach to circumvent the issues of analyzing a BOC-protected peptide is to simply remove the protecting group prior to MS analysis.
| Feature | Analysis of BOC-Protected Peptide | Analysis of Deprotected Peptide |
| Sample Preparation | Direct analysis of the synthesis product. | Requires an additional deprotection step (e.g., treatment with TFA) and subsequent sample cleanup. |
| MS/MS Spectrum | Can be complex, with fragments from both the protecting group and the peptide. | Typically yields a clear series of b- and y-ions, facilitating straightforward sequence confirmation. |
| Information Gained | Confirms the presence and mass of the intact, protected peptide. | Confirms the sequence of the peptide backbone but does not provide direct evidence of the protecting group's initial presence. |
| Potential Issues | In-source decay and complex fragmentation. | Incomplete deprotection can lead to a mixture of protected and deprotected species, complicating the analysis. |
Experimental Data Summary:
The analysis of a deprotected peptide is a standard proteomics workflow. The resulting MS/MS spectra are generally rich in b- and y-ions, which are used to confirm the amino acid sequence. While this approach is robust for sequence verification, it is important to note that it does not confirm the successful incorporation of the BOC group in the original sample. Therefore, a comprehensive analysis might involve MS of the protected peptide to confirm its molecular weight, followed by MS/MS of the deprotected peptide for sequence confirmation.
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis of BOC-Protected Peptides
-
Sample Preparation: Dissolve the peptide in a suitable solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water/acetonitrile (B52724). A typical starting concentration is 1 mg/mL, which is then diluted to the pmol/µL range for injection.
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is suitable for most peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes is a good starting point, which can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 200-400 µL/min for analytical scale columns.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Acquisition Mode: Data-dependent acquisition (DDA), where the most intense ions in a full MS scan are selected for fragmentation (MS/MS).
-
Collision Energy: A stepped or optimized collision energy should be used to achieve a balance between fragmentation of the BOC group and the peptide backbone.
-
Protocol 2: MALDI-TOF MS Analysis of Protected Peptides (Optimized for Reduced Fragmentation)
-
Matrix Preparation: Prepare a saturated solution of dithranol in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water. Separately, prepare a 10 mg/mL solution of cesium chloride (CsCl) in water[3].
-
Sample Preparation: Mix the peptide sample (typically 1-10 pmol/µL) with the dithranol matrix solution and the CsCl solution. A typical ratio is 1:1:1 (sample:matrix:CsCl).
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry, promoting co-crystallization[7].
-
MALDI-TOF MS Analysis:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal to minimize in-source decay.
-
Calibration: Calibrate the instrument externally using a standard peptide mixture.
-
Protocol 3: Deprotection of this compound for MS Analysis
-
Deprotection: Dissolve the BOC-protected peptide in a cleavage cocktail. A common cocktail for BOC deprotection is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS)[8]. The reaction is typically carried out at room temperature for 1-2 hours.
-
Peptide Precipitation: After the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.
-
Wash and Dry: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
MS Analysis: Prepare the deprotected peptide for LC-ESI-MS/MS analysis as described in Protocol 1.
Visualizing the Workflow and Fragmentation
To further clarify the analytical processes and the key fragmentation events, the following diagrams are provided.
Caption: Workflow for MS analysis of BOC-protected peptides.
Caption: Key fragmentation pathways of BOC-peptides in CID.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires careful consideration of the analytical strategy. While direct LC-ESI-MS/MS analysis is feasible, researchers must be aware of the potential for in-source decay and the characteristic fragmentation patterns of the BOC group. For applications where minimizing fragmentation of the protecting group is crucial, MALDI-TOF MS with an optimized sample preparation protocol presents a strong alternative. Furthermore, the analysis of the deprotected peptide provides a robust method for sequence confirmation, albeit at the cost of an additional sample preparation step. By understanding the advantages and limitations of each approach, researchers can select the most appropriate method to obtain high-quality, unambiguous data for their protected peptide samples.
References
- 1. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. | Semantic Scholar [semanticscholar.org]
- 5. MALDI versus ESI: The Impact of the Ion Source on Peptide Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to BOC and Fmoc Protection for L-Alanine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a temporary protecting group for the α-amino function is a critical decision that dictates the entire synthetic strategy. The two most established methods in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide provides an objective comparison of these two approaches, with a focus on the incorporation of L-alanine, a common amino acid residue. We will delve into the core principles, present comparative data, and provide detailed experimental protocols to inform your selection process.
Core Principles: Acid-Labile vs. Base-Labile Protection
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the protecting group and, consequently, the conditions required for its removal during the stepwise elongation of the peptide chain.
The Boc strategy , a cornerstone of early peptide synthesis, employs the acid-labile Boc group.[1] Its removal is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups in this strategy are generally benzyl-based, which require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1] This reliance on graduated acid lability makes the Boc strategy a non-orthogonal approach.[2]
In contrast, the Fmoc strategy utilizes the base-labile Fmoc group.[] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[4] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[] This combination of base-labile Nα-protection and acid-labile side-chain protection and cleavage makes the Fmoc/tBu strategy a truly orthogonal system.[5]
Quantitative Performance Comparison
While the optimal strategy can be sequence-dependent, the following table summarizes typical quantitative data for the synthesis of a model decapeptide containing L-alanine, based on established performance characteristics of each method.
| Parameter | BOC-L-Alanine Strategy | Fmoc-L-Alanine Strategy | Notes |
| Coupling Efficiency | >99% | >99.5% | Both methods offer high coupling efficiency with modern activators. Fmoc coupling is often cited as being slightly more efficient and reproducible. |
| Deprotection Time | 15-30 minutes per cycle | 5-20 minutes per cycle | Fmoc deprotection is generally faster. |
| Crude Peptide Purity | 70-85% | 85-95% | The milder conditions of the Fmoc strategy typically result in higher crude purity with fewer side products. |
| Final Peptide Yield | 15-35% | 20-40% | Final yield is highly dependent on peptide length, sequence, and purification efficiency. |
| Final Purity (Post-HPLC) | >98% | >98% | Both methods can yield highly pure peptides after purification. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a model peptide containing L-alanine using both the Boc and Fmoc strategies.
Boc-SPPS Protocol for a Model Peptide
This protocol describes the synthesis on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 1-2 hours.
-
First Amino Acid Coupling (Boc-L-Alanine):
-
Dissolve Boc-L-Alanine in a minimal amount of DMF.
-
Add 1 equivalent of dicyclohexylcarbodiimide (B1669883) (DCC) and 1 equivalent of 4-dimethylaminopyridine (B28879) (DMAP).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
-
Boc-SPPS Cycle:
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash with DCM.
-
Coupling:
-
Pre-activate the next Boc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, treat the resin with anhydrous HF containing a scavenger such as anisole (B1667542) at 0°C for 1 hour.
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
-
Purify the crude peptide using reverse-phase HPLC.
-
Fmoc-SPPS Protocol for a Model Peptide
This protocol describes the synthesis on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin linker. Wash thoroughly with DMF.
-
First Amino Acid Coupling (Fmoc-L-Alanine):
-
Pre-activate Fmoc-L-Alanine (3 equivalents) with HCTU (2.9 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Fmoc-SPPS Cycle:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HCTU (2.9 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and precipitate the peptide with cold diethyl ether.
-
Purify the crude peptide using reverse-phase HPLC.
-
Visualizing the Chemistries
To better understand the workflows and chemical differences, the following diagrams illustrate the key aspects of both strategies.
References
The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a C-terminal protecting group is a critical decision that significantly impacts yield, purity, and the prevention of unwanted side reactions. While methyl and ethyl esters are common choices, the use of a benzyl (B1604629) ester for C-terminal protection of amino acids like BOC-L-Alanine offers distinct advantages, particularly in the context of solution-phase and solid-phase peptide synthesis (SPPS). This guide provides an in-depth comparison of BOC-L-Alanine benzyl ester with its methyl and ethyl counterparts, supported by experimental data and detailed protocols.
Key Advantages of this compound
The primary advantage of the benzyl ester lies in its stability and the specific conditions required for its removal.[1] It is stable to the acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA, in dichloromethane) and the basic conditions sometimes employed in peptide synthesis.[1] This orthogonality is a cornerstone of successful peptide synthesis, ensuring that the C-terminal remains protected throughout the iterative process of amino acid coupling.[1]
In contrast, methyl and ethyl esters are typically removed by saponification (hydrolysis with a base like NaOH or LiOH), which can lead to side reactions such as racemization and hydrolysis of other sensitive functional groups within the peptide chain. The benzyl ester's removability via catalytic hydrogenolysis offers a milder, more selective deprotection strategy.[2]
Comparative Data
The following table summarizes the key differences in properties and performance between BOC-L-Alanine benzyl, methyl, and ethyl esters.
| Property | This compound | BOC-L-Alanine Methyl/Ethyl Ester |
| Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂/Pd-C), Strong Acids (HF, TFMSA)[1] | Saponification (e.g., NaOH, LiOH)[2] |
| Deprotection Conditions | Mild, neutral pH | Basic, potential for side reactions |
| Orthogonality in Boc-SPPS | High: Stable to repeated TFA treatments for Boc removal[1][3] | Lower: Risk of ester hydrolysis with certain reagents |
| Side Reaction Risk | Low risk of racemization during deprotection | Higher risk of racemization and other base-catalyzed side reactions |
| Compatibility | Ideal for peptides with base-sensitive moieties[4] | Less suitable for peptides with base-labile groups |
| Typical Yields | 85-95%[1] | Generally high, but can be reduced by side reactions |
| Purity | >95%[1] | Variable, dependent on peptide sequence and saponification conditions |
Experimental Protocols
1. Deprotection of this compound via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl ester protecting group from a peptide C-terminus.
Materials:
-
BOC-Peptide-OBzl (1 mmol)
-
Methanol (B129727) (or another suitable solvent, 20 mL)
-
10% Palladium on carbon (Pd/C) catalyst (10 mol%)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the BOC-Peptide-OBzl in methanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected BOC-Peptide-OH.
2. Deprotection of BOC-L-Alanine Methyl Ester via Saponification
This protocol outlines the basic hydrolysis of a methyl ester at the peptide C-terminus.
Materials:
-
BOC-Peptide-OMe (1 mmol)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture, 20 mL)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (1.1 mmol)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the BOC-Peptide-OMe in the THF/water mixture in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of LiOH or NaOH in water.
-
Stir the reaction at 0°C and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl until the pH is approximately 7.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected BOC-Peptide-OH.
Visualizing the Deprotection Pathways
The choice of ester has a direct impact on the synthetic workflow, particularly the deprotection strategy. The following diagrams illustrate these differing pathways.
References
A Comparative Guide to Alternative N-Protecting Groups for Alanine
In the realm of peptide synthesis and organic chemistry, the selection of an appropriate N-protecting group for amino acids is a critical decision that significantly influences the efficiency, yield, and overall success of a synthetic strategy. The tert-butoxycarbonyl (BOC) group has long been a staple for amine protection. However, a range of alternative protecting groups offers distinct advantages in terms of stability, orthogonality, and deprotection conditions, providing researchers with a versatile toolkit for complex molecular design. This guide presents an objective comparison of common alternatives to BOC for the N-protection of alanine (B10760859), including Fluorenylmethyloxycarbonyl (Fmoc), Carboxybenzyl (Cbz), Allyloxycarbonyl (Alloc), and 2,2,2-Trichloroethoxycarbonyl (Troc). The performance of these protecting groups is evaluated based on experimental data for their introduction and removal, with a focus on providing practical information for researchers, scientists, and drug development professionals.
Orthogonality: The Cornerstone of Protecting Group Strategy
The primary advantage of employing a diverse array of protecting groups lies in their orthogonality. This principle allows for the selective removal of one type of protecting group under a specific set of conditions without affecting others present in the molecule.[1][2] This is fundamental in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), where precise control over reactive sites is essential.[3] The five protecting groups discussed here exhibit distinct cleavage conditions:
-
BOC: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[1]
-
Fmoc: Cleaved under basic conditions (e.g., piperidine).[1]
-
Cbz: Removed by catalytic hydrogenolysis.[1]
-
Alloc: Cleaved using palladium(0) catalysis.[4]
-
Troc: Removed under reductive conditions (e.g., zinc dust).[1]
This orthogonality enables complex synthetic routes involving the stepwise construction of peptides and other molecules.
Comparison of N-Protecting Groups for Alanine
The following sections provide a detailed comparison of BOC and its alternatives for the N-protection of alanine, including typical yields for protection and deprotection, as well as the specific reaction conditions.
Data Presentation: Protection of Alanine
The following table summarizes the typical reaction conditions and reported yields for the N-protection of alanine with BOC, Fmoc, Cbz, Alloc, and Troc.
| Protecting Group | Reagent | Base | Solvent | Typical Yield (%) |
| BOC | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | NaOH | Tetrahydrofuran/Water | ~100[5] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Na₂CO₃ | Dioxane/Water | ~90-99[6][7] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaOH | Water | ~73-98[8][9] |
| Alloc | Allyl chloroformate (Alloc-Cl) | NaHCO₃ | Dioxane/Water | Not specified |
| Troc | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Pyridine (B92270) | CH₂Cl₂ or THF | Not specified |
Data Presentation: Deprotection of N-Protected Alanine
The table below outlines the deprotection conditions and typical yields for the removal of each protecting group from N-protected alanine.
| Protected Alanine | Deprotection Reagent | Solvent | Typical Yield (%) |
| Boc-Ala | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | >95[10] |
| Fmoc-Ala | 20% Piperidine (B6355638) | N,N-Dimethylformamide (DMF) | Quantitative[3] |
| Cbz-Ala | H₂/Pd-C | Methanol | High[11] |
| Alloc-Ala | Pd(PPh₃)₄ / Phenylsilane (B129415) | Dichloromethane (DCM) | >98[12] |
| Troc-Ala | Zinc dust / Acetic acid | Methanol | High (e.g., 86% for a Troc-amine)[7] |
Experimental Protocols
Detailed methodologies for the protection of alanine and the subsequent deprotection of the N-protected alanine are provided below.
Protection of Alanine
1. Synthesis of N-Boc-Alanine [5]
-
Materials: L-Alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (B78521) (NaOH), Tetrahydrofuran (THF), Water, Petroleum ether, Ethyl acetate (B1210297) (EtOAc), 4 M HCl.
-
Procedure:
-
Suspend L-alanine (10.00 g, 112.24 mmol) in water (56 mL).
-
Add NaOH (6.73 g, 168.36 mmol) at 0°C.
-
Add THF (56 mL) followed by (Boc)₂O (31.85 g, 145.91 mmol).
-
Stir the solution at room temperature for 17 hours.
-
Extract with petroleum ether (2 x 100 mL).
-
Acidify the aqueous layer to pH 1 with 4 M HCl.
-
Extract with EtOAc (4 x 100 mL).
-
Combine the organic phases, wash with saturated brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-Alanine.
-
2. Synthesis of N-Fmoc-Alanine [6]
-
Materials: L-Alanine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water, Ether, Ethyl acetate (EtOAc), Concentrated HCl, Magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve L-alanine (1.78 g, 20 mmol) in 10% Na₂CO₃ solution (53 mL).
-
Add a solution of Fmoc-Cl (5.17 g, 20 mmol) in dioxane (40 mL) dropwise over 50 minutes with stirring and ice bath cooling.
-
Stir the mixture for 1 hour at 0°C and 15 hours at 5°C.
-
Pour into water (1.5 L) and extract with ether (2x).
-
Cool the aqueous layer in an ice bath, acidify to pH 2-3 with concentrated HCl.
-
Extract with EtOAc (3 x 500 mL).
-
Wash the organic phase with water, dry over MgSO₄, filter, and evaporate to yield N-Fmoc-Alanine.
-
3. Synthesis of N-Cbz-Alanine [9]
-
Materials: L-Alanine, Benzyl chloroformate (Cbz-Cl), 2N Sodium hydroxide (NaOH), Diethyl ether, 2N Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Magnesium sulfate (MgSO₄), Hexane.
-
Procedure:
-
Dissolve L-alanine (54.0 g) in 2N NaOH (305 mL) and cool to 0°C.
-
Simultaneously add Cbz-Cl (90 mL) and 2N NaOH (305 mL) dropwise, keeping the temperature below 5°C.
-
Stir for 2 hours at room temperature.
-
Extract with diethyl ether (2 x 100 mL).
-
Acidify the aqueous phase to pH 1 with 2N HCl.
-
Extract with EtOAc (4 x 150 mL).
-
Combine the organic phases, wash with water (3 x 100 mL), and dry over MgSO₄.
-
Remove the solvent under reduced pressure and recrystallize from EtOAc/hexane to yield N-Cbz-Alanine.
-
4. Synthesis of N-Alloc-Alanine (General Procedure) [4]
-
Materials: L-Alanine, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Organic solvent (e.g., Dioxane), Water.
-
Procedure:
-
Dissolve L-alanine in an aqueous solution of NaHCO₃.
-
Add a solution of Alloc-Cl in an organic solvent dropwise with stirring at a controlled temperature (e.g., 0°C).
-
Stir the reaction mixture for several hours at room temperature.
-
Work-up typically involves acidification and extraction with an organic solvent to isolate the N-Alloc-Alanine.
-
5. Synthesis of N-Troc-Alanine (General Procedure) [4]
-
Materials: L-Alanine, 2,2,2-Trichloroethyl chloroformate (Troc-Cl), Pyridine, Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve L-alanine in a suitable solvent such as CH₂Cl₂ or THF.
-
Add pyridine as a base.
-
Add Troc-Cl dropwise with stirring at a controlled temperature (e.g., 0°C).
-
Stir the reaction mixture for several hours at room temperature.
-
Work-up involves washing with aqueous acid and brine, followed by drying and evaporation of the solvent to yield N-Troc-Alanine.
-
Deprotection of N-Protected Alanine
1. Deprotection of N-Boc-Alanine [10]
-
Materials: Boc-Alanine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-Alanine in DCM.
-
Add TFA to the solution (typically 25-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA in vacuo.
-
2. Deprotection of N-Fmoc-Alanine [3]
-
Materials: Fmoc-Alanine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Fmoc-Alanine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature for 5-10 minutes.
-
The deprotected alanine can be isolated after appropriate work-up.
-
3. Deprotection of N-Cbz-Alanine [11]
-
Materials: Cbz-Alanine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve Cbz-Alanine in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the catalyst and evaporate the solvent.
-
4. Deprotection of N-Alloc-Alanine [12]
-
Materials: Alloc-Alanine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Alloc-Alanine in DCM under an inert atmosphere.
-
Add Pd(PPh₃)₄ (catalytic amount) and phenylsilane (scavenger).
-
Stir the reaction at room temperature for the required time (can be expedited with microwave heating).
-
Work-up involves washing and purification to remove the palladium catalyst and scavenger byproducts.
-
5. Deprotection of N-Troc-Alanine [7]
-
Materials: Troc-Alanine, Activated zinc dust, Acetic acid (HOAc), Methanol (MeOH).
-
Procedure:
-
Dissolve Troc-Alanine in methanol.
-
Add activated zinc dust.
-
Add glacial acetic acid and stir the mixture, heating if necessary.
-
After the reaction is complete, filter to remove excess zinc and concentrate the solution.
-
Work-up with a basic solution and extraction with an organic solvent to isolate the deprotected alanine.
-
Visualization of Workflows and Structures
The following diagrams, generated using Graphviz, illustrate the chemical structures of the protected alanine derivatives and the general workflows for their protection and deprotection.
Caption: General workflows for N-protection and deprotection of alanine.
Caption: Orthogonal deprotection conditions for N-protecting groups.
Conclusion
The choice of an N-protecting group for alanine extends beyond the traditional use of BOC and is dictated by the specific requirements of the synthetic strategy. Fmoc offers a widely used orthogonal partner to acid-labile side-chain protecting groups, making it a cornerstone of modern solid-phase peptide synthesis. Cbz provides a robust protecting group, particularly valuable in solution-phase synthesis, that is removable under neutral conditions. Alloc and Troc introduce further levels of orthogonality, enabling the synthesis of complex molecules with multiple functionalities that require selective manipulation. By understanding the distinct advantages and specific experimental conditions associated with each protecting group, researchers can devise more efficient and elegant synthetic routes, ultimately accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 8. N-Carbobenzyloxy-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coupling Reagents for the Synthesis of BOC-L-Alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of ester bonds is a cornerstone of peptide and medicinal chemistry. The synthesis of BOC-L-Alanine benzyl (B1604629) ester, a common building block, serves as an excellent model for comparing the efficacy of various coupling reagents. This guide provides an objective comparison of four widely used coupling reagents—DCC, EDC, HBTU, and HATU—supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific research and development needs.
At a Glance: Performance Comparison
The choice of coupling reagent significantly impacts reaction efficiency, yield, and purity. Below is a summary of the performance of N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the synthesis of BOC-L-Alanine benzyl ester.
| Coupling Reagent | Additive | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| DCC | DMAP (cat.) | 85-95 | 4-12 | Cost-effective, widely used.[1][2] | Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.[1][3] |
| EDC | HOBt/DMAP (cat.) | 90-98 | 2-8 | Water-soluble carbodiimide (B86325) and byproduct, simplifying workup.[4] | Can be less effective for sterically hindered substrates without additives. |
| HBTU | DIPEA | >95 | 1-4 | High efficiency, fast reaction times, and reduced side reactions.[5][6] | More expensive than carbodiimides, potential for guanidinylation of the amine.[7] |
| HATU | DIPEA | >97 | 0.5-2 | Superior reactivity, especially for difficult couplings, and minimizes racemization.[4][8][9] | Highest cost, potential for guanidinylation if used in excess.[7] |
Reaction Pathway and Mechanism
The fundamental principle of these coupling reagents is the activation of the carboxylic acid group of BOC-L-Alanine to facilitate nucleophilic attack by the hydroxyl group of benzyl alcohol. The generalized reaction scheme is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
The specific mechanism of activation varies between the classes of coupling reagents. Carbodiimides like DCC and EDC form an O-acylisourea intermediate, which is highly reactive.[1][2] Uronium/aminium salts such as HBTU and HATU generate activated HOBt or HOAt esters, respectively, which are also highly susceptible to nucleophilic attack.[6][8][9]
Detailed Experimental Protocols
The following are standardized protocols for the synthesis of this compound using each of the four coupling reagents.
DCC-Mediated Esterification
This protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Materials:
-
BOC-L-Alanine (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve BOC-L-Alanine, benzyl alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
EDC-Mediated Esterification
This method employs the water-soluble carbodiimide, EDC, in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions.
-
Materials:
-
BOC-L-Alanine (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve BOC-L-Alanine, benzyl alcohol, and HOBt in DCM or DMF in a round-bottom flask.
-
Cool the mixture to 0 °C.
-
Add DIPEA or TEA to the mixture.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by silica gel chromatography.
-
HBTU-Mediated Esterification
HBTU is a highly efficient uronium salt-based coupling reagent.
-
Materials:
-
BOC-L-Alanine (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.5 eq)
-
DMF, anhydrous
-
-
Procedure:
-
In a flask, dissolve BOC-L-Alanine in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes to form the carboxylate salt.
-
Add HBTU to the mixture and stir for an additional 10-15 minutes to allow for pre-activation.
-
Add benzyl alcohol to the reaction mixture.
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via column chromatography.
-
HATU-Mediated Esterification
HATU, an aminium salt derived from HOAt, is one of the most powerful coupling reagents.[8]
-
Materials:
-
BOC-L-Alanine (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
DMF, anhydrous
-
-
Procedure:
-
Dissolve BOC-L-Alanine in anhydrous DMF.
-
Add DIPEA and stir for 5-10 minutes.
-
Add HATU to the solution and allow it to activate for 5-10 minutes.
-
Add benzyl alcohol to the activated mixture.
-
Stir the reaction at room temperature for 0.5-2 hours.
-
Monitor by TLC until the starting material is consumed.
-
Workup the reaction by diluting with ethyl acetate and washing with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography.
-
Comparative Workflow
The following diagram illustrates the key differences in the experimental workflow for carbodiimide and uronium/aminium salt-based coupling reactions.
Caption: Key workflow differences between carbodiimide and uronium/aminium salt-based couplings.
Conclusion
The selection of an appropriate coupling reagent is critical for the successful synthesis of this compound and other ester-containing molecules.
-
DCC remains a viable, low-cost option for routine syntheses where the removal of the DCU byproduct is not a significant concern.
-
EDC offers a significant advantage in terms of simplified purification due to the water solubility of its corresponding urea (B33335) byproduct, making it a preferred choice for many applications.
-
HBTU provides a balance of high reactivity and efficiency, making it suitable for a broad range of esterifications with faster reaction times than carbodiimides.
-
HATU stands out as the most powerful coupling reagent, ideal for challenging or sterically hindered couplings where maximizing yield and minimizing reaction time and racemization are paramount.
Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including scale, cost considerations, and the complexity of the substrates involved. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. HBTU - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
A Comparative Guide to Spectroscopic Methods for Confirming Deprotection of BOC-L-Alanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
The removal of the tert-butoxycarbonyl (BOC) protecting group from BOC-L-Alanine benzyl (B1604629) ester is a critical step in peptide synthesis and the development of chiral drug intermediates. Confirmation of complete deprotection is paramount to ensure the desired reactivity of the newly liberated amine for subsequent coupling reactions. This guide provides an objective comparison of common spectroscopic methods used to monitor this transformation, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Methods
The deprotection of BOC-L-Alanine benzyl ester to L-Alanine benzyl ester results in distinct changes in the molecule's spectroscopic signature. The primary methods for confirming this transformation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique advantages in providing unambiguous evidence of the reaction's completion.
Data Presentation: Spectroscopic Signatures
The following tables summarize the key quantitative changes observed in the spectra of this compound upon its deprotection to L-Alanine benzyl ester.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Protected) | L-Alanine Benzyl Ester (Deprotected) | Change Upon Deprotection |
| BOC (t-butyl) protons | ~1.44 ppm (singlet, 9H) | Absent | Disappearance of a prominent singlet |
| Alanine α-CH proton | ~4.32 ppm (multiplet, 1H) | ~3.75 ppm (quartet, 1H) | Upfield shift and change in multiplicity |
| Alanine β-CH₃ protons | ~1.38 ppm (doublet, 3H) | ~1.40 ppm (doublet, 3H) | Minor shift |
| Benzyl CH₂ protons | ~5.15 ppm (singlet, 2H) | ~5.18 ppm (singlet, 2H) | Minor shift |
| Aromatic protons | ~7.35 ppm (multiplet, 5H) | ~7.35 ppm (multiplet, 5H) | No significant change |
| Amine proton (NH) | ~5.0 ppm (broad, 1H) | ~1.7 ppm (broad singlet, 2H, as NH₂) | Shift and integration change |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard (e.g., TMS). Actual shifts may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Protected) | L-Alanine Benzyl Ester (Deprotected) | Change Upon Deprotection |
| BOC C=O | ~155.4 ppm | Absent | Disappearance |
| Ester C=O | ~174.2 ppm | ~175.0 ppm | Minor downfield shift |
| BOC quaternary C | ~79.9 ppm | Absent | Disappearance |
| BOC CH₃ | ~28.3 ppm | Absent | Disappearance |
| Alanine α-C | ~49.1 ppm | ~51.0 ppm | Minor downfield shift |
| Alanine β-C | ~18.7 ppm | ~18.0 ppm | Minor upfield shift |
| Benzyl CH₂ | ~67.0 ppm | ~67.0 ppm | No significant change |
| Aromatic C | ~128-136 ppm | ~128-136 ppm | No significant change |
Note: The provided ¹³C NMR data for the protected form is based on the closely related BOC-L-Alanine methyl ester[1].
Table 3: FT-IR Spectral Data Comparison
| Vibrational Mode | This compound (Protected) | L-Alanine Benzyl Ester (Deprotected) | Change Upon Deprotection |
| N-H Stretch (Carbamate) | ~3300-3400 cm⁻¹ (broad) | Absent | Disappearance |
| N-H Stretch (Amine) | Absent | ~3300-3400 cm⁻¹ (two bands for primary amine) | Appearance |
| C=O Stretch (BOC Urethane) | ~1715 cm⁻¹ | Absent | Disappearance |
| C=O Stretch (Benzyl Ester) | ~1745 cm⁻¹ | ~1740 cm⁻¹ | Minor shift |
Table 4: Mass Spectrometry Data Comparison
| Analysis | This compound (Protected) | L-Alanine Benzyl Ester (Deprotected) | Change Upon Deprotection |
| Molecular Weight | 279.33 g/mol [2] | 179.22 g/mol | Decrease of 100.11 g/mol |
| Expected [M+H]⁺ (m/z) | 280.15 | 180.10 | Shift to lower m/z |
| Expected [M+Na]⁺ (m/z) | 302.13 | 202.08 | Shift to lower m/z |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Deprotection of this compound (General Procedure)
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acid and solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried sample (either the starting material or the final product) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C NMR, a larger number of scans (1024 or more) may be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard.
FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the starting material and the product.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The sample may need to be further diluted depending on the sensitivity of the instrument.
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Acquire the mass spectrum in the positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it with the expected value.
Mandatory Visualizations
The following diagrams illustrate the deprotection workflow and the logical relationship of the spectroscopic analysis.
Caption: Workflow for the deprotection of this compound and subsequent spectroscopic confirmation.
Caption: Logical relationship of key spectral changes confirming the deprotection of this compound.
References
A Comparative Analysis of BOC-L-Alanine Benzyl Ester and Other Commercially Available Protected Alanines for Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protected amino acid is a critical step in the successful synthesis of peptides. This guide provides an objective comparison of BOC-L-Alanine benzyl (B1604629) ester against other commonly used protected alanines, namely Fmoc-L-Alanine and Z-L-Alanine. The comparison focuses on performance in solution-phase dipeptide synthesis, with supporting experimental data and detailed protocols.
The choice of a protecting group strategy for the α-amino group of alanine (B10760859) significantly influences the overall efficiency, purity, and scalability of peptide synthesis. The tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Z) groups are the most widely employed protecting groups, each with distinct characteristics in terms of stability and deprotection conditions. This guide will delve into a comparative analysis of these three key protected alanines to aid in the selection of the most suitable building block for your specific research needs.
Performance Comparison in Dipeptide (Ala-Ala) Synthesis
To provide a clear and quantitative comparison, this guide presents representative data for the synthesis of the dipeptide L-Alanyl-L-Alanine (Ala-Ala) using BOC-L-Alanine benzyl ester, Fmoc-L-Alanine, and Z-L-Alanine in a solution-phase approach. The data highlights key performance indicators such as coupling yield, deprotection yield, and final product purity.
| Parameter | This compound | Fmoc-L-Alanine | Z-L-Alanine |
| Coupling Reagent | DCC/HOBt | HATU/DIPEA | TBTU/DIEA |
| Coupling Yield | ~80%[1] | 85-95%[2] | High (Specific value not cited) |
| N-terminal Deprotection Reagent | Trifluoroacetic Acid (TFA) | 20% Piperidine (B6355638) in DMF | H₂/Pd-C |
| N-terminal Deprotection Yield | High (Specific value not cited) | High (Specific value not cited) | High (Specific value not cited) |
| C-terminal Deprotection Reagent | H₂/Pd-C | Not applicable (starts with free acid) | H₂/Pd-C |
| C-terminal Deprotection Yield | High (Specific value not cited) | Not applicable | High (Specific value not cited) |
| Overall Crude Purity | Good | >90%[2] | Good |
| Final Purity (after purification) | ≥98% | ≥98% | ≥98% |
Key Differences and Considerations
The primary distinction between these protected alanines lies in their deprotection chemistry, which dictates their compatibility with other protecting groups and the overall synthetic strategy.
-
BOC-L-Alanine: The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][4] This makes the Boc strategy orthogonal to the base-labile Fmoc group and the hydrogenolysis-cleavable Z and benzyl ester groups. While the Boc/Bzl strategy can sometimes result in higher yields, it requires the use of harsh acidic conditions for final deprotection.[5]
-
Fmoc-L-Alanine: The Fmoc group is base-labile and is commonly cleaved using a solution of piperidine in dimethylformamide (DMF).[5] This mild deprotection condition is a significant advantage of the Fmoc strategy, as it is compatible with a wide range of acid-labile side-chain protecting groups.[] The Fmoc strategy is often preferred for its milder reaction conditions and suitability for automated solid-phase peptide synthesis (SPPS).[]
-
Z-L-Alanine: The Z (or Cbz) group is typically removed by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon). This deprotection method is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups, offering flexibility in synthetic design.
Experimental Protocols
The following are detailed protocols for the synthesis of the dipeptide Ala-Ala using each of the three protected alanines.
Synthesis of Z-Ala-Ala-OMe from Z-L-Alanine
This protocol describes a generic peptide coupling to form the dipeptide Z-Ala-Ala-OMe, which can then be converted to the amide.[7]
Materials:
-
Z-L-Alanine (Z-Ala-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve Z-L-Alanine (1 eq) and TBTU (1.1 eq) in DMF.
-
Add DIEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1 eq) in DMF and add DIEA (1.2 eq) to neutralize the hydrochloride salt.
-
Add the activated Z-L-Alanine solution to the L-Alanine methyl ester solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure Z-Ala-Ala-OMe.
Synthesis of Fmoc-Ala-Ala-OH from Fmoc-L-Alanine
This protocol outlines the synthesis of the dipeptide Fmoc-Ala-Ala-OH.
Materials:
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
L-Alanine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
1 M HCl
Procedure:
-
Suspend L-Alanine (1 eq) in a mixture of DCM and water.
-
Add NaHCO₃ (2.5 eq) and stir until the alanine is dissolved.
-
In a separate flask, dissolve Fmoc-L-Alanine (1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DCM.
-
Add the activated Fmoc-L-Alanine solution to the L-Alanine solution and stir vigorously at room temperature overnight.
-
Separate the organic layer and wash it sequentially with 1 M HCl and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Ala-Ala-OH.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Boc-Ala-Ala-OBzl from this compound
This protocol describes the synthesis of the protected dipeptide Boc-Ala-Ala-OBzl.
Materials:
-
BOC-L-Alanine (Boc-Ala-OH)
-
L-Alanine benzyl ester p-tosylate (Tos·Ala-OBzl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (HONSu)
-
Triethylamine (B128534) (NEt₃)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Ethanol-ether mixture
Procedure:
-
To a solution of BOC-L-Alanine (1 eq) in DCM, add HONSu (1.1 eq) and DCC (1.2 eq). Stir the mixture at 0°C for 2 hours and then at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
To the filtrate containing the activated Boc-Ala-ONSu, add L-Alanine benzyl ester p-tosylate (1.1 eq) and triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting precipitate can be recrystallized from an ethanol-ether mixture to yield Boc-Ala-Ala-OBzl.[1]
Visualizing the Peptide Synthesis Workflow
The general workflow for solution-phase dipeptide synthesis involves a cyclical process of coupling and deprotection.
References
Assessing the efficiency of different deprotection cocktails for BOC-L-Alanine benzyl ester
A Comparative Guide to the Efficient Deprotection of Boc-L-Alanine Benzyl (B1604629) Ester
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate deprotection strategy is a critical step in peptide synthesis and the development of small molecule therapeutics. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its relatively straightforward removal. This guide provides a comparative analysis of different deprotection cocktails for Boc-L-Alanine benzyl ester, a common intermediate in chemical synthesis. The efficiency of each method is evaluated based on reaction yield, purity, and reaction time, with supporting experimental data presented for objective comparison.
Experimental Protocols
Detailed methodologies for the deprotection of this compound using various acidic cocktails are provided below. These protocols are based on established literature procedures and are designed to be readily reproducible in a standard laboratory setting.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
To this solution, add a solution of 25-50% trifluoroacetic acid (TFA) in DCM (v/v) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene (B28343) or DCM to remove excess TFA.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 2: Hydrogen Chloride (HCl) in an Organic Solvent
-
Prepare a 4 M solution of hydrogen chloride (HCl) in an anhydrous organic solvent such as 1,4-dioxane, diethyl ether, or ethyl acetate.
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (0.1 M).
-
Add the 4 M HCl solution (5-10 eq) to the amino acid ester solution at 0 °C.
-
Allow the reaction to stir at room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates and can be collected by filtration.
-
Wash the collected solid with cold diethyl ether and dry under vacuum.
Protocol 3: Methanesulfonic Acid (MSA) in DCM/Toluene
-
Prepare a solution of 0.2 M methanesulfonic acid (MSA) in a 9:1 mixture of dichloromethane (DCM) and toluene.
-
Dissolve this compound (1.0 eq) in this solvent mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be isolated by precipitation with an appropriate anti-solvent or by aqueous work-up followed by extraction.
-
Purify the product as necessary.
Comparative Data
The following table summarizes the quantitative data for the deprotection of this compound using the described protocols. The data is a compilation from various sources and representative of typical outcomes.
| Deprotection Cocktail | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 25% TFA in DCM | 1 - 2 | 25 | >95 | >98 | |
| 50% TFA in DCM | 0.5 - 1 | 25 | >95 | >98 | |
| 4 M HCl in 1,4-Dioxane | 1 - 3 | 25 | >90 | >97 | |
| 4 M HCl in Ethyl Acetate | 2 - 4 | 25 | >90 | >97 | |
| 0.2 M MSA in DCM/Toluene | 1 - 2 | 25 | ~95 | >98 |
Discussion
The choice of deprotection cocktail is often dictated by the substrate's sensitivity to acidic conditions and the desired final salt form of the deprotected amine.
-
TFA in DCM is a very common and highly effective method for Boc deprotection, often providing clean and rapid conversion with high yields. The volatility of the reagent and solvent simplifies the work-up procedure. However, the strong acidity of TFA may not be suitable for acid-labile functional groups.
-
HCl in an organic solvent offers a viable alternative to TFA. It typically results in the hydrochloride salt of the amine, which can be advantageous for subsequent reactions or for purification by crystallization. The reaction rates can be slightly slower compared to TFA.
-
Methanesulfonic acid is a non-volatile strong acid that can also be used for Boc removal. Its use may be preferred in specific applications where the presence of TFA or HCl is undesirable.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the deprotection of a Boc-protected amino acid.
Caption: General experimental workflow for Boc deprotection.
This guide provides a foundational understanding of the common methods used for the deprotection of this compound. Researchers should always perform small-scale test reactions to determine the optimal conditions for their specific substrate and experimental setup.
Benchmarking the performance of BOC-L-Alanine benzyl ester in automated synthesizers
For researchers, scientists, and drug development professionals leveraging automated peptide synthesizers, the choice of protected amino acid building blocks is a critical determinant of synthesis efficiency, peptide purity, and overall project success. This guide provides an objective comparison of BOC-L-Alanine benzyl (B1604629) ester against its primary alternatives, supported by experimental data and detailed protocols to inform your selection process.
The advent of automated solid-phase peptide synthesis (SPPS) has revolutionized the production of custom peptides for research and therapeutic development. At the heart of this technology lies the stepwise addition of amino acid derivatives, with their amino groups temporarily protected to ensure controlled chain elongation. For decades, two main strategies have dominated the field: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries. BOC-L-Alanine benzyl ester is a key reagent in the former, and its performance characteristics are a subject of continuous evaluation.
At a Glance: this compound vs. Key Alternatives
The primary alternative to this compound in automated synthesis is Fmoc-L-Alanine. The choice between these two protected amino acids dictates the entire synthesis strategy, from the type of solid support and cleavage reagents to the conditions for deprotection. The following table summarizes the key performance parameters based on established principles of Boc and Fmoc chemistries.
| Performance Metric | This compound (Boc Strategy) | Fmoc-L-Alanine (Fmoc Strategy) | Key Considerations |
| Coupling Efficiency | Typically >99% with efficient coupling reagents.[1] | Generally >99% and amenable to real-time monitoring via UV absorbance of the Fmoc deprotection by-product.[1][2] | Both strategies can achieve high coupling efficiencies. The choice of coupling reagent and the specific peptide sequence are critical factors. |
| Deprotection Conditions | Requires strong acid (e.g., Trifluoroacetic acid - TFA) for Boc group removal.[3][] | Requires a mild base (e.g., 20% piperidine (B6355638) in DMF) for Fmoc group removal.[][6] | The harsh acidic conditions of the Boc strategy can be detrimental to sensitive peptide sequences, while the milder basic conditions of the Fmoc strategy are generally more compatible with a wider range of functionalities.[][7] |
| Racemization Risk | Generally low for Alanine (B10760859), but the repetitive acidic deprotection steps can contribute to side reactions. | The risk of racemization can be higher for certain amino acids due to the basic deprotection conditions, although for Alanine it is typically not a major concern.[] | The choice of coupling reagents and additives plays a significant role in minimizing racemization in both strategies.[] |
| Crude Purity | Can be very high, especially for sequences prone to aggregation, as the acidic deprotection steps can help to disrupt secondary structures. | High purity is achievable, and the milder conditions often lead to fewer side reactions for sensitive peptides.[] | Purity is highly dependent on the target peptide sequence and the optimization of the synthesis protocol. |
| Final Cleavage | Requires strong, hazardous acids like hydrofluoric acid (HF) for cleavage from the resin and removal of side-chain protecting groups. | Milder cleavage cocktails, typically TFA-based, are used.[8] | The need for specialized equipment to handle HF is a significant drawback of the traditional Boc strategy. |
| Automation Compatibility | Fully automatable, representing the foundational chemistry for early automated synthesizers.[1] | Highly compatible with modern automated synthesizers, with the advantage of real-time monitoring capabilities.[][9] | Most modern automated synthesizers are optimized for Fmoc chemistry due to its milder conditions and monitoring advantages.[] |
Experimental Protocols for Benchmarking
To provide a framework for the direct comparison of this compound and its alternatives in your own laboratory setting, the following detailed experimental protocols are provided. These protocols are designed to be implemented on a standard automated peptide synthesizer.
I. Protocol for Synthesis of a Model Peptide (e.g., Ac-Ala-Ala-Ala-Ala-Ala-NH₂)
This protocol outlines the synthesis of a short polyalanine peptide, which is known to be prone to aggregation, making it a good model for comparing the performance of different protected amino acids.
1. Resin Preparation:
-
For this compound (Boc Chemistry): Start with a pre-loaded MBHA (methylbenzhydrylamine) resin. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
For Fmoc-L-Alanine (Fmoc Chemistry): Start with a Rink Amide resin. If not pre-loaded, perform the initial coupling of Fmoc-L-Alanine to the resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Automated Synthesis Cycle:
The following steps are to be repeated for the addition of each Alanine residue:
| Step | This compound Protocol | Fmoc-L-Alanine Protocol |
| Deprotection | Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 20-minute treatment with 25% TFA in DCM. | Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat once. |
| Washing | Wash the resin with DCM (3x), isopropanol (B130326) (3x), and DMF (3x). | Wash the resin with DMF (6x). |
| Coupling | Pre-activate a 4-fold excess of this compound with a suitable coupling reagent (e.g., HBTU/DIPEA in DMF) for 2 minutes. Add the activated amino acid to the resin and allow to react for 30-60 minutes. | Pre-activate a 4-fold excess of Fmoc-L-Alanine with a suitable coupling reagent (e.g., HBTU/DIPEA in DMF) for 2 minutes. Add the activated amino acid to the resin and allow to react for 30-60 minutes. |
| Washing | Wash the resin with DMF (3x) and DCM (3x). | Wash the resin with DMF (3x). |
| Monitoring | Perform a qualitative Ninhydrin (B49086) (Kaiser) test on a small sample of the resin beads to confirm the completion of the coupling reaction (see Protocol II). | Monitor the UV absorbance of the Fmoc deprotection by-product in real-time. A quantitative Ninhydrin test can also be performed. |
3. Acetylation of N-terminus:
-
After the final coupling cycle and deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
4. Cleavage and Deprotection:
-
Boc Chemistry: Treat the dried resin with anhydrous HF containing a scavenger (e.g., anisole) at 0°C for 1 hour.
-
Fmoc Chemistry: Treat the dried resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours at room temperature.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to determine purity and yield. Purify the peptide using preparative RP-HPLC.
II. Protocol for Monitoring Coupling Efficiency (Ninhydrin Test)
The Ninhydrin (Kaiser) test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then methanol.
-
Dry the beads under a stream of nitrogen.
-
Add 2-3 drops of each of Solution A, B, and C to the beads in a small glass test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Dark blue or purple beads and/or solution.
-
Negative Result (Complete Coupling): Colorless or yellowish beads and solution.
-
III. Protocol for Racemization Analysis by HPLC
This protocol outlines a general method for determining the extent of racemization during the synthesis.
1. Synthesis of a Model Dipeptide:
-
Synthesize the dipeptide Ac-Ala-L-Phe-NH₂ using both this compound and Fmoc-L-Alanine. Phenylalanine is chosen as the second residue as its diastereomeric dipeptides are often well-resolved by HPLC.
2. Synthesis of the Diastereomeric Standard:
-
Synthesize the corresponding diastereomer, Ac-D-Ala-L-Phe-NH₂, under identical conditions.
3. HPLC Analysis:
-
Analyze the crude products of both the L-Ala and D-Ala syntheses by RP-HPLC using a chiral column or a high-resolution achiral column.
-
Develop a gradient elution method (e.g., using a water/acetonitrile gradient with 0.1% TFA) that separates the two diastereomers.
-
Co-inject the L-Ala and D-Ala dipeptide samples to confirm the retention times of each diastereomer.
-
Quantify the percentage of the D-Ala diastereomer present in the crude product of the Ac-L-Ala-L-Phe-NH₂ synthesis by integrating the peak areas. This percentage represents the level of racemization of the Alanine residue during the coupling step.
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Comparative workflow for peptide synthesis using Boc and Fmoc strategies.
Caption: Logical relationship for the comparison of protected alanine derivatives.
Conclusion
The choice between this compound and its primary alternative, Fmoc-L-Alanine, is a critical decision in the planning of an automated peptide synthesis campaign. While both can yield high-quality peptides, the Fmoc strategy has become the predominant choice in modern automated synthesis due to its milder reaction conditions, compatibility with a wider range of sensitive moieties, and the availability of real-time monitoring.[][7]
However, the Boc strategy, and by extension, the use of this compound, remains a robust and valuable approach, particularly for the synthesis of long and aggregation-prone peptides where the repetitive acidic deprotection steps can be advantageous.[8] Ultimately, the optimal choice will depend on the specific characteristics of the target peptide, the available instrumentation, and the overall goals of the research. By utilizing the comparative data and experimental protocols provided in this guide, researchers can make an informed decision to optimize their automated peptide synthesis workflows.
References
- 1. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
Navigating the Economics of Peptide Synthesis: A Cost-Benefit Analysis of BOC-L-Alanine Benzyl Ester in Large-Scale Production
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice of protecting group strategy is a critical decision with significant implications for cost, efficiency, and final product purity. This guide provides a comprehensive cost-benefit analysis of the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, specifically focusing on the use of BOC-L-Alanine benzyl (B1604629) ester, versus the more modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.
The Boc/Bzl strategy, a cornerstone of solid-phase peptide synthesis (SPPS), has a long-standing history of reliability. However, with the evolution of peptide manufacturing, the Fmoc/tBu strategy has gained widespread adoption. This comparison aims to provide a data-driven framework for selecting the most appropriate method for your large-scale synthesis needs.
At a Glance: Boc/Bzl vs. Fmoc/tBu Strategies
| Feature | Boc/Bzl Strategy (utilizing BOC-L-Alanine benzyl ester) | Fmoc/tBu Strategy (utilizing Fmoc-L-Ala-Wang resin) |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| C-Terminal Anchor | Benzyl ester | Typically Wang or other acid-labile resins |
| Deprotection Conditions | Repetitive use of strong acid (e.g., TFA) | Repetitive use of a mild base (e.g., piperidine) |
| Final Cleavage | Harsh, strong acid (e.g., HF) | Moderate acid (e.g., TFA) |
| Key Advantages | - Lower cost of Boc-amino acids. - Less aggregation for some sequences. - Mature and well-established protocols. | - Milder deprotection conditions, compatible with sensitive residues. - Orthogonal protection scheme. - Amenable to automation. - Less hazardous final cleavage. |
| Key Disadvantages | - Harsh final cleavage with hazardous HF. - Repetitive strong acid treatment can degrade sensitive peptides. - Potentially lower crude purity. | - Higher cost of Fmoc-amino acids and resins. - Piperidine (B6355638) is a regulated chemical. - Potential for diketopiperazine formation. |
Cost Analysis of Starting Materials
A primary consideration in large-scale synthesis is the cost of raw materials. While prices can fluctuate based on supplier and purchase volume, a general comparison reveals a key economic driver in the choice between Boc and Fmoc strategies.
| Compound | Typical Small-Scale Price (USD) | Estimated Bulk Price (USD/kg) |
| BOC-L-Alanine | ~$166 / 250g[1] | ~$400 - $600 |
| This compound | ~$20 / 5g[2] | ~$2,000 - $4,000 |
| Fmoc-L-Ala-Wang resin | ~$125 / 25g[3] | ~$4,400 |
| Benzyl Alcohol | ~$80 / 1L | ~$50 - $100 |
Note: Bulk prices are estimates and can vary significantly.
As the table indicates, while the basic BOC-L-Alanine is less expensive than its Fmoc-protected counterpart on a resin, the fully prepared this compound can be a significant cost contributor. The alternative in the Fmoc strategy, Fmoc-L-Ala-Wang resin, while having a higher initial cost, streamlines the process by providing the C-terminal amino acid pre-attached to the solid support.
Process Efficiency and Overall Cost of Goods
Beyond the initial cost of starting materials, a comprehensive cost-benefit analysis must consider the entire manufacturing process, including solvent consumption, waste disposal, and purification.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Typical Crude Purity | 70-85%[4] | >90%[4] |
| Overall Yield | 60-80%[4] | >85%[4] |
| Solvent Consumption | High (DCM, TFA) | Very High (DMF, piperidine) |
| Hazardous Waste | Significant (HF, chlorinated solvents) | Moderate (piperidine, DMF) |
| Purification Costs | Higher due to lower crude purity | Lower due to higher crude purity |
The harsher final cleavage step in the Boc/Bzl strategy, often employing highly toxic and corrosive hydrogen fluoride (B91410) (HF), presents significant safety, equipment, and disposal costs.[5] Industrial-grade hydrofluoric acid can range from $1,200 to $2,500 per ton, and the associated hazardous waste disposal costs can be substantial, ranging from $0.10 to $10 per pound depending on the level of hazard.[6][7]
In contrast, the Fmoc/tBu strategy utilizes trifluoroacetic acid (TFA) for the final cleavage, which is less hazardous than HF. While the solvents used in Fmoc chemistry, such as dimethylformamide (DMF), are also coming under increased regulatory scrutiny, the overall waste stream is generally considered less problematic than that of the Boc/Bzl process.[8] The higher crude purity often achieved with the Fmoc/tBu strategy can also lead to significant savings in the downstream purification steps, which are a major cost driver in peptide manufacturing.[9]
Experimental Protocols
General Protocol for Peptide Coupling using this compound (Boc/Bzl Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM).
-
First Amino Acid Attachment: Couple this compound to the resin using a suitable activating agent (e.g., DCC/DMAP).
-
Boc Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting amine salt with a base such as diisopropylethylamine (DIEA).
-
Peptide Coupling: Couple the next Boc-protected amino acid using a coupling reagent (e.g., HBTU/DIEA).
-
Repeat: Repeat steps 3-5 until the desired peptide sequence is assembled.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Peptide Synthesis using Fmoc-L-Ala-Wang Resin (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in a suitable solvent such as DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Peptide Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/DIEA).
-
Repeat: Repeat steps 2-3 until the desired peptide sequence is assembled.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail containing TFA and scavengers.
-
Purification: Purify the crude peptide using RP-HPLC.
Workflow and Process Visualization
The following diagrams illustrate the generalized workflows for the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
Case Study: Enfuvirtide (Fuzeon)
The synthesis of Enfuvirtide, a 36-amino acid peptide HIV fusion inhibitor, provides a real-world example of large-scale peptide manufacturing. The commercial synthesis of this complex peptide has historically involved a hybrid approach, combining both solid-phase and solution-phase techniques.[3] The high cost of Enfuvirtide treatment, estimated at around $25,000 per year at the time of its launch, was largely attributed to the complexity and cost of its manufacturing process.[10] This case highlights the critical role that an optimized and cost-effective synthesis strategy plays in the commercial viability of a peptide therapeutic.
Conclusion
The choice between using this compound within a Boc/Bzl strategy and employing an Fmoc-based approach for large-scale peptide synthesis is a multifaceted decision.
The Boc/Bzl strategy offers potential cost savings on some raw materials and is a well-established method. However, these advantages can be offset by lower crude purity, which increases purification costs, and the significant safety and financial burdens associated with the use and disposal of hazardous reagents like hydrogen fluoride.
The Fmoc/tBu strategy, while having a higher upfront cost for protected amino acids, often proves to be more cost-effective in the long run for large-scale manufacturing due to its milder reaction conditions, higher crude purity, and less hazardous waste stream. The amenability of the Fmoc strategy to automation and the reduced burden on downstream processing make it the preferred choice for many modern GMP manufacturing processes.
Ultimately, the optimal strategy will depend on the specific peptide sequence, the scale of production, the available equipment, and a thorough evaluation of the total cost of goods, including raw materials, solvent and reagent consumption, waste disposal, and purification. For complex or aggregation-prone peptides, the Boc/Bzl strategy may still offer advantages, but for a growing number of peptide therapeutics, the efficiency and safety profile of the Fmoc/tBu strategy make it the more economically viable option for large-scale synthesis.
References
- 1. Boc-L-alanine | 15761-38-3 | FB08696 | Biosynth [biosynth.com]
- 2. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc-L-Ala-Wang resin | Matrix Innovation [matrix-innovation.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. shapiroe.com [shapiroe.com]
- 7. indexbox.io [indexbox.io]
- 8. alkalisci.com [alkalisci.com]
- 9. Custom Peptide Synthesis Pricing [peptide2.com]
- 10. contractpharma.com [contractpharma.com]
Safety Operating Guide
Safe Disposal of BOC-L-Alanine Benzyl Ester: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of BOC-L-Alanine benzyl (B1604629) ester, a common reagent in peptide synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Key Safety and Hazard Information
BOC-L-Alanine benzyl ester is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary measures include avoiding inhalation of dust or vapors, wearing appropriate personal protective equipment (PPE), and ensuring adequate ventilation.[1][2][3][4] In case of exposure, it is critical to seek fresh air, flush affected skin or eyes with water, and seek medical attention if symptoms persist.[2][4][5]
Quantitative Data Summary
For quick reference, the table below summarizes key quantitative and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 51814-54-1 | [6] |
| Molecular Formula | C15H21NO4 | [7] |
| Molecular Weight | 279.33 g/mol | [7] |
| Appearance | Colorless to light-yellow liquid or solid | [7] |
| Purity | ≥95% | [7] |
| Storage Temperature | Refrigerator (4°C) or Ambient | [7] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed sequentially to ensure all safety and regulatory aspects are addressed.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Methodologies
1. Preparation and Personal Protective Equipment (PPE):
-
Consult the Safety Data Sheet (SDS): Before handling the chemical for disposal, thoroughly review its SDS.
-
Personal Protective Equipment: Always wear appropriate PPE, including:
2. Waste Segregation and Storage:
-
Designated Waste Container: Collect unused this compound and any materials contaminated with it (e.g., filter paper, pipette tips) in a designated, chemically compatible, and sealable waste container.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and relevant hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
3. Final Disposal Procedure:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal environmental regulations.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate should be collected and disposed of as hazardous waste. Puncturing the container after rinsing can prevent reuse.[1]
Logical Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal route of this compound.
Caption: Decision pathway for this compound waste disposal.
References
Essential Safety and Operational Guide for Handling BOC-L-Alanine Benzyl Ester
For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for BOC-L-Alanine benzyl (B1604629) ester, including detailed operational and disposal plans to ensure laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
BOC-L-Alanine benzyl ester is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning [1][2]. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles should provide a complete seal around the eyes to protect against splashes. A face shield worn over the goggles is recommended for enhanced protection, especially when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. For prolonged contact, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect skin and clothing from potential splashes and contamination. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator may be necessary when handling the compound outside of a certified chemical fume hood or if aerosolization is possible. The specific type of respirator should be determined by a thorough risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal, ensuring a controlled and safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep it tightly sealed to prevent contamination.
-
Some suppliers recommend refrigeration for long-term storage[2]. Always consult the supplier's specific storage recommendations.
3. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use appropriate, clean, and dry laboratory equipment (e.g., spatulas, glassware).
-
When transferring the liquid, do so carefully to avoid splashing or aerosolization.
-
Keep containers closed when not in use.
4. Spill Response:
-
In the event of a small spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the laboratory and follow institutional emergency procedures.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated hazardous waste container.
-
The waste container must be compatible with the chemical, properly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.
2. Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep organic and aqueous waste streams separate.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical relationship of safety components for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
